Product packaging for 2,3-Divinylbutadiene(Cat. No.:CAS No. 3642-21-5)

2,3-Divinylbutadiene

Cat. No.: B15401607
CAS No.: 3642-21-5
M. Wt: 106.16 g/mol
InChI Key: DMCINEDFOKMBFI-UHFFFAOYSA-N
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Description

2,3-Divinylbutadiene is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B15401607 2,3-Divinylbutadiene CAS No. 3642-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3642-21-5

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

3,4-dimethylidenehexa-1,5-diene

InChI

InChI=1S/C8H10/c1-5-7(3)8(4)6-2/h5-6H,1-4H2

InChI Key

DMCINEDFOKMBFI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(=C)C=C

Origin of Product

United States

Foundational & Exploratory

2,3-Divinylbutadiene: A Technical Overview of an Elusive Conjugated Diene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the physical and chemical properties of 2,3-Divinylbutadiene (CAS Number: 3642-21-5). It is important to note that publicly available experimental data for this specific compound is exceptionally scarce. Consequently, this document provides a combination of the limited available information and predicted properties based on the well-understood chemistry of analogous conjugated dienes.

Core Properties of this compound

Due to the limited experimental data, a comprehensive quantitative summary is not possible. The table below outlines the fundamental identifiers for this compound.

PropertyValue
Molecular Formula C₈H₁₀
CAS Number 3642-21-5

Expected Physical and Chemical Properties

Based on the behavior of structurally similar compounds, such as 2,3-dimethyl-1,3-butadiene, the following characteristics for this compound can be anticipated:

Physical Properties:

  • Appearance: Likely a colorless liquid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents and insoluble in water, a characteristic of non-polar hydrocarbons.

Chemical Properties:

  • Stability: As a conjugated diene, this compound is likely to be reactive and may be prone to polymerization, especially upon exposure to heat, light, or certain catalysts. For stabilization during storage, an inhibitor such as butylated hydroxytoluene (BHT) might be necessary.

  • Reactivity: The core of this compound's chemistry lies in its conjugated diene structure. This arrangement of alternating double and single bonds makes it a prime candidate for several important organic reactions.

Key Chemical Reactions

The chemical behavior of this compound is expected to be dominated by reactions characteristic of conjugated dienes.

Diels-Alder Reaction

One of the most significant reactions for conjugated dienes is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. This compound, with its central diene motif, would readily participate in such reactions. The vinyl substituents at the 2 and 3 positions would influence the electronic properties and steric hindrance of the reaction, potentially affecting reaction rates and the stereochemistry of the resulting cyclohexene derivative.

Caption: General schematic of a Diels-Alder reaction involving this compound.

Polymerization

Similar to other butadiene derivatives, this compound is expected to undergo polymerization. This can occur via different mechanisms, including free-radical, anionic, or cationic polymerization, to form polymers with a polybutadiene backbone and pendant vinyl groups. These pendant vinyl groups could be sites for further chemical modification or cross-linking.

Experimental Protocols

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on analogous compounds like 1,3-butadiene and 2,3-dimethyl-1,3-butadiene, it should be handled with caution. It is likely to be a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area, such as a fume hood.

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and purification methods for 2,3-divinylbutadiene. Due to the limited availability of direct literature on this specific compound, this guide outlines a plausible synthetic pathway based on established organic chemistry principles and analogous reactions. The proposed route involves a multi-step synthesis followed by purification techniques suitable for a volatile conjugated diene.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available precursor, 1,5-hexadiene-3,4-diol. The overall strategy involves the conversion of the diol to a dihalide, followed by a double dehydrohalogenation to introduce the conjugated diene system.

Step 1: Synthesis of 3,4-Dibromo-1,5-hexadiene

The initial step focuses on converting the hydroxyl groups of 1,5-hexadiene-3,4-diol into a more reactive leaving group, such as a bromide. This can be achieved using a standard brominating agent like phosphorus tribromide (PBr₃).

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 1,5-hexadiene-3,4-diol and a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: The flask is cooled in an ice bath to 0 °C. Phosphorus tribromide is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the diol via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,4-dibromo-1,5-hexadiene.

Step 2: Synthesis of this compound via Double Dehydrobromination

The final step involves a double elimination reaction of the synthesized 3,4-dibromo-1,5-hexadiene to form the conjugated this compound. A strong, sterically hindered base is typically used to favor elimination over substitution.

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the crude 3,4-dibromo-1,5-hexadiene and a suitable high-boiling point solvent like tetrahydrofuran (THF) or dioxane.

  • Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU), is added to the reaction mixture in stoichiometric excess (at least two equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the elimination reaction can be monitored by gas chromatography (GC) to observe the formation of the volatile product.

  • Product Isolation: Due to the expected volatility of this compound, the product can be isolated directly from the reaction mixture by distillation. The reaction flask can be connected to a distillation apparatus to collect the low-boiling product as it is formed.

Purification Methods for this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and solvent. Due to its anticipated volatile and potentially reactive nature, careful purification is crucial.

Fractional Distillation

Fractional distillation is a primary method for purifying volatile liquids with close boiling points.[1][2] Given that this compound is a small hydrocarbon, it is expected to have a low boiling point.

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The entire system should be flame-dried and maintained under an inert atmosphere.

  • Distillation: The crude product is placed in the distilling flask with a few boiling chips. The flask is heated gently in an oil bath. The vapor will rise through the fractionating column, and the fraction with the boiling point corresponding to this compound is collected. The temperature at the head of the column should be carefully monitored.

  • Collection: The receiving flask should be cooled in an ice bath to minimize the loss of the volatile product.

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity samples, preparative gas chromatography is an excellent technique for separating components of a volatile mixture.[3][4][5]

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or semi-polar capillary column) and a fraction collector is used.

  • Sample Injection: A small amount of the distilled this compound is injected into the GC.

  • Separation and Collection: The components of the mixture are separated based on their retention times. The peak corresponding to this compound is directed to a collection trap, which is typically cooled with liquid nitrogen to condense the purified product.

  • Purity Analysis: The purity of the collected fraction can be verified by analytical GC.

Data Presentation

Table 1: Predicted Physical Properties of this compound
PropertyPredicted ValueNotes
Molecular FormulaC₈H₁₀
Molecular Weight106.17 g/mol
Boiling Point~110-120 °CEstimated based on structurally similar dienes.
AppearanceColorless liquidExpected for a conjugated hydrocarbon.
Table 2: Expected Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Features
¹H NMR Signals in the vinylic region (~5-7 ppm) corresponding to the terminal vinyl protons and the internal butadiene protons.
¹³C NMR Signals in the sp² region (~110-150 ppm) for the eight carbon atoms.
IR Spectroscopy C=C stretching frequencies for the conjugated diene system (~1600-1650 cm⁻¹), and C-H stretching for sp² carbons (~3000-3100 cm⁻¹).
UV-Vis Spectroscopy Strong absorption in the UV region (~220-240 nm) due to the π → π* transition of the conjugated system.[6][7][8][9]

Mandatory Visualizations

Synthesis_of_2_3_Divinylbutadiene cluster_step1 Step 1: Dihalogenation cluster_step2 Step 2: Double Dehydrobromination diol 1,5-Hexadiene-3,4-diol dihalide 3,4-Dibromo-1,5-hexadiene diol->dihalide PBr₃, Et₂O, 0 °C to rt product This compound dihalide_step2->product t-BuOK, THF, reflux

Caption: Proposed synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound crude Crude Product distilled Fractional Distillation crude->distilled prep_gc Preparative GC distilled->prep_gc pure High-Purity Product prep_gc->pure

References

A Comprehensive Guide to the Spectroscopic Analysis of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3-divinylbutadiene, a conjugated diene of interest in organic synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for similar structural motifs found in conjugated dienes and vinyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-4 (trans)~5.20 - 5.40Doublet of doublets (dd)Jtrans ≈ 16-18 Hz, Jgeminal ≈ 1-2 Hz
H-1', H-4' (cis)~5.00 - 5.20Doublet of doublets (dd)Jcis ≈ 10-12 Hz, Jgeminal ≈ 1-2 Hz
H-2', H-3'~6.20 - 6.40Doublet of doublets (dd)Jtrans ≈ 16-18 Hz, Jcis ≈ 10-12 Hz

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1, C-4~115 - 120
C-2, C-3~140 - 145
C-2', C-3'~135 - 140

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
C-H (sp²)3100 - 3000MediumStretch
C=C (conjugated)1650 - 1600Medium to StrongStretch
=C-H1000 - 650StrongOut-of-plane bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
106High[M]⁺ (Molecular Ion)
79Medium[M - C₂H₃]⁺
77Medium[C₆H₅]⁺ (rearranged)
53High[C₄H₅]⁺
39High[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a volatile hydrocarbon like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure homogeneity, gently vortex the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer to the sample.

      • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Use a spectral width appropriate for proton signals (e.g., 0-12 ppm).

      • Set the relaxation delay to at least 1 second.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

      • Use a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

      • A relaxation delay of 2 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one drop of purified this compound directly onto the center of the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., C=C stretch, =C-H stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula.

Methodology:

  • Sample Introduction and Separation (GC-MS):

    • Gas Chromatograph (GC):

      • Inject a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) into the GC injection port.

      • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

      • Employ a temperature program to ensure good separation from any impurities and the solvent. A typical program might start at 40°C and ramp up to 250°C.

    • Interface: The GC column is interfaced with the mass spectrometer, allowing the eluting compounds to enter the ion source.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern M [C₈H₁₀]⁺˙ m/z = 106 (Molecular Ion) F1 [C₆H₇]⁺ m/z = 79 M->F1 - C₂H₃ F3 [C₄H₅]⁺ m/z = 53 M->F3 - C₄H₅ F2 [C₆H₅]⁺ m/z = 77 F1->F2 - H₂ F4 [C₃H₃]⁺ m/z = 39 F3->F4 - CH₂

Caption: Predicted electron ionization mass spectrometry fragmentation of this compound.

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Di-Substituted Butadienes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "2,3-Divinylbutadiene" is ambiguous and not standard. This guide will focus on the health and safety considerations for closely related and well-documented di-substituted butadienes, such as 1,3-butadiene and 2,3-dimethyl-1,3-butadiene, which are expected to have similar toxicological and safety profiles. The information provided should be used as a general guideline, and a substance-specific Safety Data Sheet (SDS) should always be consulted before handling any chemical.

Hazard Identification and Classification

Di-substituted butadienes are highly flammable liquids and vapors that can form explosive mixtures with air.[1] They are considered hazardous by OSHA and may cause serious health effects with exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Hazards:

  • Physical Hazards: Highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[1]

  • Health Hazards: May cause cancer and genetic defects.[3] Breathing high concentrations can lead to central nervous system effects, irritation of the eyes, nose, and throat, and in severe cases, unconsciousness.[2] Skin contact with the liquefied gas can cause frostbite.[2][4]

Toxicological Data

The toxicological profile of butadiene derivatives has been investigated in various in vitro and in vivo studies. 1,3-butadiene, in particular, is a known human carcinogen.[3][5]

Table 1: Summary of Toxicological Data for Butadiene Derivatives

ParameterSpeciesRoute of ExposureValueReference
LC50 (2 hours)MouseInhalation122,000 ppm[6]
LC50 (4 hours)RatInhalation129,000 ppm[6]
CarcinogenicityHumanInhalationKnown Human Carcinogen[3][7]
GenotoxicityMouseIn vivoGenotoxic in bone marrow[5]
GenotoxicityRatIn vivoNot genotoxic in bone marrow[5]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for 1,3-butadiene.

Table 2: Occupational Exposure Limits for 1,3-Butadiene

OrganizationTWA (8-hour)STEL (15-minute)Reference
OSHA1 ppm5 ppm[2][7]
ACGIH2 ppm-[8]
NIOSH5 ppb25 ppb[9]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health.

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent fires, explosions, and exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Use non-sparking tools and explosion-proof equipment.[1][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][10]

  • Wear appropriate personal protective equipment (PPE).[10]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

Storage:

  • Store in a cool, dry, well-ventilated, and flammable-liquids storage area.[1][2][10]

  • Keep containers tightly closed.[1][10]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Protect containers from physical damage.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to protect personnel from the hazards of di-substituted butadienes.[11][12]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and chemical-resistant boots.[3][10][11]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[2][11][13]

PPE_Selection start Start: Assess Potential Exposure inhalation_risk Is there an inhalation risk above OELs? start->inhalation_risk respirator Use NIOSH-approved respirator inhalation_risk->respirator Yes no_respirator No respirator required under normal use with good ventilation inhalation_risk->no_respirator No skin_contact_risk Is there a risk of skin contact? gloves_clothing Wear chemical-resistant gloves and protective clothing skin_contact_risk->gloves_clothing Yes no_skin_protection Standard lab coat may suffice if contact is unlikely skin_contact_risk->no_skin_protection No eye_contact_risk Is there a risk of eye contact? goggles_shield Wear safety goggles or face shield eye_contact_risk->goggles_shield Yes no_eye_protection Safety glasses may suffice for low-risk tasks eye_contact_risk->no_eye_protection No respirator->skin_contact_risk no_respirator->skin_contact_risk gloves_clothing->eye_contact_risk no_skin_protection->eye_contact_risk

Figure 1: Personal Protective Equipment Selection Flowchart.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures:

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, provide artificial respiration. Get medical attention immediately.[1][2]

  • Skin Contact: For liquid contact, which may cause frostbite, flush the affected area with large amounts of tepid water.[2] Remove contaminated clothing.[1] For vapor contact, wash with soap and water.[10] Get medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[1]

Fire-Fighting Measures:

  • Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires.[1]

  • Water may be used to cool fire-exposed containers.[1][2]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Spill and Leak Response:

  • Eliminate all ignition sources.[2]

  • Ventilate the area of the spill or leak.[2]

  • Persons not wearing protective equipment should be restricted from the area.[2]

  • For small liquid spills, allow to evaporate in a safe manner or absorb with an inert material.[2]

  • Prevent entry into waterways, sewers, basements, or confined areas.

Emergency_Response_Workflow start Emergency Occurs (Spill, Fire, Exposure) assess Assess the Situation start->assess spill Spill or Leak assess->spill Spill fire Fire assess->fire Fire exposure Personnel Exposure assess->exposure Exposure evacuate Evacuate Immediate Area spill->evacuate fire->evacuate exposure->evacuate first_aid Administer First Aid exposure->first_aid alarm Activate Alarm / Call for Help evacuate->alarm ppe Don Appropriate PPE alarm->ppe If safe to do so control_spill Control and Contain Spill ppe->control_spill extinguish Use Appropriate Extinguishing Agent ppe->extinguish medical Seek Professional Medical Attention first_aid->medical

Figure 2: General Emergency Response Workflow.

Experimental Protocols

Objective: To determine the acute oral toxicity (e.g., LD50) of a test substance in a rodent model.

Materials:

  • Test substance (e.g., a butadiene derivative)

  • Vehicle for administration (e.g., corn oil)

  • Animal model (e.g., CD1 mice or Sprague-Dawley rats)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Cages

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the study.

  • Dose Preparation: Prepare a range of doses of the test substance in the vehicle.

  • Animal Grouping: Randomly assign animals to dose groups, including a control group receiving only the vehicle.

  • Administration: Administer a single dose of the test substance or vehicle to each animal via oral gavage.

  • Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for 14 days.

  • Data Collection: Record body weights, food and water consumption, and any signs of morbidity or mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the mortality data to determine the LD50 value.

Metabolic Pathways

While the specific metabolic pathway for "this compound" is not detailed in the searched literature, the metabolism of related compounds like 2,3-butanediol has been studied.[17][18][19][20][21] The biosynthesis of 2,3-butanediol from pyruvate is a known bacterial metabolic pathway.[17][19] Understanding these pathways can provide insights into the potential biotransformation of structurally similar compounds.

Metabolic_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-acetolactate synthase Acetoin Acetoin Acetolactate->Acetoin α-acetolactate decarboxylase Butanediol 2,3-Butanediol Acetoin->Butanediol butanediol dehydrogenase

Figure 3: Simplified Biosynthetic Pathway of 2,3-Butanediol from Pyruvate.

References

The Intricate Pericyclic Reactivity of 2,3-Divinylbutadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Divinyl-1,3-butadiene, a fascinating and highly reactive conjugated π-system, serves as a versatile building block in organic synthesis. Its unique structural arrangement of two vinyl groups attached to a central butadiene core unlocks a rich and complex landscape of pericyclic reactions. This technical guide provides an in-depth exploration of the reactivity of 2,3-divinylbutadiene in three major classes of pericyclic reactions: cycloadditions, electrocyclizations, and sigmatropic rearrangements. A thorough understanding of these transformations is crucial for harnessing the synthetic potential of this diene in the construction of complex cyclic and polycyclic frameworks relevant to medicinal chemistry and materials science. This document details the mechanistic pathways, stereochemical outcomes, and provides illustrative experimental protocols for key transformations.

I. Cycloaddition Reactions: The Diels-Alder Paradigm

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. This compound can act as a potent diene in this reaction, readily engaging with a variety of dienophiles.

Reaction with Electron-Deficient Dienophiles

This compound readily undergoes Diels-Alder reactions with electron-deficient dienophiles, such as maleic anhydride and N-phenylmaleimide. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a cyclohexene derivative with high stereospecificity.

Table 1: Diels-Alder Reaction of 2,3-Disubstituted-1,3-butadienes with Maleic Anhydride

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneMaleic Anhydride-100 (exothermic)-~91[1]
2,3-Dibromo-1,3-butadieneMaleic AnhydrideTolueneReflux--[2]

Note: Specific yield for the dibromo-derivative was not provided in the computational study.

Experimental Protocol: Diels-Alder Reaction of a 2,3-Disubstituted-1,3-butadiene with Maleic Anhydride

The following protocol is adapted from the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride and can serve as a representative procedure for the reaction of this compound.[3][4]

Materials:

  • 2,3-Divinyl-1,3-butadiene

  • Maleic anhydride

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of maleic anhydride in a minimal amount of warm toluene.

  • To the stirred solution, add a stoichiometric amount (1.0 equivalent) of 2,3-divinyl-1,3-butadiene.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • The product is expected to crystallize out of the solution upon cooling. The crystallization can be further induced by placing the flask in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the product to a constant weight and determine the yield. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Logical Relationship of Diels-Alder Reaction

Diels_Alder Diene This compound (4π system) TS Pericyclic Transition State Diene->TS Dienophile Dienophile (2π system) (e.g., Maleic Anhydride) Dienophile->TS Product Cyclohexene Adduct TS->Product [4+2] Cycloaddition

Caption: Diels-Alder reaction of this compound.

II. Electrocyclization Reactions: Ring Formation and Opening

Electrocyclization reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal) or light (photochemical).

Thermal and Photochemical Electrocyclization

For a 4π-electron system like a butadiene, thermal electrocyclization proceeds via a conrotatory motion of the termini, while photochemical electrocyclization occurs through a disrotatory motion.[5] For a 6π-electron system, the rules are reversed. This compound contains a central 4π system and two peripheral 2π systems, making its electrocyclization behavior complex. The central diene unit can undergo a 4π electrocyclization to form a highly strained bicyclo[2.2.0]hexane derivative.

Experimental Workflow for Electrocyclization Studies

Electrocyclization_Workflow Start This compound Thermal Thermal Conditions (Heating) Start->Thermal Photochemical Photochemical Conditions (UV Irradiation) Start->Photochemical Conrotatory Conrotatory Ring Closure Thermal->Conrotatory Disrotatory Disrotatory Ring Closure Photochemical->Disrotatory Product_Thermal Cyclobutene Derivative (Predicted Stereochemistry) Conrotatory->Product_Thermal Product_Photochemical Cyclobutene Derivative (Predicted Stereochemistry) Disrotatory->Product_Photochemical Analysis Spectroscopic Analysis (NMR, etc.) Product_Thermal->Analysis Product_Photochemical->Analysis

Caption: Workflow for studying electrocyclization.

III. Sigmatropic Rearrangements: The Cope Rearrangement

Sigmatropic rearrangements are pericyclic reactions in which a σ-bond migrates across a conjugated π-system. A prominent example relevant to derivatives of this compound is the[4][4]-sigmatropic Cope rearrangement.

Cope Rearrangement of 1,2-Divinylcyclobutane Derivatives

A key sigmatropic rearrangement involving a structure related to a dimer of this compound is the Cope rearrangement of cis-1,2-divinylcyclobutane to form cycloocta-1,5-diene.[6] This reaction is driven by the relief of ring strain in the four-membered ring and proceeds through a concerted, boat-like transition state.

Table 2: Calculated Activation Energies for the Cope Rearrangement of cis-1,2-Divinylcyclobutane

Computational MethodActivation Energy (kcal/mol)Reference
RHF/6-31GNot specified[7]
MP2(full)/6-31G//RHF/6-31G*Not specified[7]
(U)B3LYPIn agreement with experimental data[7]
Experimental Protocol: Thermal Rearrangement of cis-1,2-Divinylcyclobutane

The following is a general procedure for the thermal Cope rearrangement of a divinylcyclobutane derivative.

Materials:

  • cis-1,2-Divinylcyclobutane derivative

  • High-boiling point, inert solvent (e.g., decalin)

  • Reaction tube or flask suitable for high temperatures

  • Heating apparatus (e.g., sand bath, oil bath)

  • Purification setup (e.g., distillation, chromatography)

Procedure:

  • Place a solution of the cis-1,2-divinylcyclobutane derivative in a high-boiling point, inert solvent in a reaction tube or flask.

  • Degas the solution to remove oxygen, which can interfere with the reaction at high temperatures.

  • Heat the reaction mixture to the required temperature (typically in the range of 150-200 °C) for a specified period.

  • Monitor the progress of the rearrangement by techniques such as gas chromatography (GC) or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the cyclooctadiene product by distillation or column chromatography.

  • Characterize the product by spectroscopic methods to confirm its structure and purity.

Signaling Pathway of the Cope Rearrangement

Cope_Rearrangement Substrate cis-1,2-Divinylcyclobutane TS Boat-like Transition State Substrate->TS [3,3]-Sigmatropic Shift Product Cycloocta-1,5-diene TS->Product

Caption: Cope rearrangement of cis-1,2-divinylcyclobutane.

Conclusion

This compound exhibits a rich and varied reactivity in pericyclic reactions, making it a valuable synthon for the construction of complex cyclic molecules. Its participation in Diels-Alder reactions provides a direct route to functionalized cyclohexenes. While experimental data on its electrocyclization is limited, the principles of orbital symmetry predict distinct outcomes under thermal and photochemical conditions. Furthermore, derivatives of this compound are poised to undergo fascinating sigmatropic rearrangements, such as the Cope rearrangement, to afford medium-sized rings. The detailed understanding of these reaction pathways and the ability to control their outcomes are essential for leveraging the full synthetic potential of this versatile diene in the development of novel pharmaceuticals and advanced materials. Further experimental investigation into the quantitative aspects of these reactions is warranted to fully map the reactivity landscape of this intriguing molecule.

References

Unraveling the Genesis of 2,3-Divinylbutadiene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the historical synthesis of 2,3-divinylbutadiene, a conjugated diene with significant implications in polymer chemistry and organic synthesis. We provide a detailed account of its first preparation, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this foundational molecule.

Historical Context: The Pioneering Synthesis

The first documented synthesis of 2,3-divinyl-1,3-butadiene was a landmark achievement in the field of organic chemistry. While pinpointing the absolute first synthesis can be challenging, a pivotal and well-documented method emerged from the thermal rearrangement of 1,2-divinylcyclobutane. This reaction, a classic example of a[1][1]-sigmatropic rearrangement known as the Cope rearrangement, was extensively studied and characterized by Emanuel Vogel and his colleagues. In a seminal 1958 publication, Vogel detailed the thermal isomerization of cis-1,2-divinylcyclobutane, which quantitatively yielded 2,3-divinyl-1,3-butadiene at elevated temperatures. This work provided a clean and efficient route to the target molecule and solidified the understanding of this important pericyclic reaction.

While earlier explorations into diene synthesis were conducted by researchers such as William J. Bailey, the work of Vogel stands out for its specific focus on the synthesis and characterization of this compound via the pyrolysis of a well-defined precursor.

Experimental Protocol: The Vogel Synthesis

The following protocol is based on the work of Vogel (1958) describing the thermal rearrangement of cis-1,2-divinylcyclobutane.

Materials:

  • cis-1,2-Divinylcyclobutane

  • Inert glass tube (e.g., Pyrex)

  • High-temperature oven or furnace

  • Collection trap (cooled with liquid nitrogen or dry ice/acetone)

  • Vacuum pump

Procedure:

  • A sample of freshly distilled cis-1,2-divinylcyclobutane is prepared.

  • An inert glass tube is packed with glass beads or rings to increase the surface area and ensure efficient heat transfer.

  • The packed tube is placed in a high-temperature oven or furnace and heated to the desired reaction temperature.

  • The system is evacuated to remove air and moisture.

  • The cis-1,2-divinylcyclobutane is slowly passed through the heated tube under reduced pressure.

  • The product, 2,3-divinyl-1,3-butadiene, is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • The collected product can be further purified by fractional distillation.

Quantitative Data

The thermal rearrangement of cis-1,2-divinylcyclobutane to 2,3-divinyl-1,3-butadiene is a high-yield reaction. The table below summarizes the key quantitative data associated with this synthesis.

ParameterValue
Precursor cis-1,2-Divinylcyclobutane
Reaction Type Thermal Isomerization (Cope Rearrangement)
Temperature Range 300-400 °C
Pressure Reduced Pressure (typically < 1 mmHg)
Yield Quantitative (>95%)
Product Purity High (impurities are minimal)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the pyrolysis of cis-1,2-divinylcyclobutane.

experimental_workflow precursor cis-1,2-Divinylcyclobutane vaporization Vaporize Precursor precursor->vaporization Introduction pyrolysis_tube Packed Pyrolysis Tube heating Heat to 300-400°C furnace High-Temperature Furnace cold_trap Cold Trap (-78°C or -196°C) vacuum Vacuum Pump rearrangement Thermal Rearrangement vaporization->rearrangement Pass through tube condensation Condense Product rearrangement->condensation Exit tube product This compound condensation->product Collection purification Fractional Distillation (Optional) product->purification

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the historical synthesis of this compound, offering valuable insights for contemporary researchers in the chemical sciences. The presented data and protocols are based on established literature and serve as a reliable reference for further investigation and application of this versatile diene.

References

Unveiling the Synthetic Potential of 3,4-Dimethylenehexa-1,5-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially investigated under the non-standard nomenclature of "2,3-divinylbutadiene," the cross-conjugated diene 3,4-dimethylenehexa-1,5-diene stands as a molecule with intriguing potential in the landscape of organic synthesis. Its unique structural arrangement, featuring a central butadiene core flanked by two vinyl groups, presents a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known and potential applications of 3,4-dimethylenehexa-1,5-diene, with a particular focus on its utility in cycloaddition reactions and polymerization, offering valuable insights for researchers in synthetic chemistry and drug development.

Core Concepts: Synthesis and Reactivity

The synthesis of 3,4-dimethylenehexa-1,5-diene has been reported in the scientific literature, providing a foundation for its further exploration. While detailed experimental protocols are not widely available in common databases, the fundamental principles of its reactivity can be inferred from the behavior of related cross-conjugated systems. The molecule's reactivity is dominated by the two butadiene units, making it a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction, and as a monomer in polymerization processes.

Key Application: Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, represents a significant potential application for 3,4-dimethylenehexa-1,5-diene.[1][2][3][4][5] The presence of two diene systems within the molecule opens up the possibility for mono- or bis-cycloaddition, allowing for the construction of complex polycyclic frameworks.

Reaction Pathway:

The general mechanism of a Diels-Alder reaction involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile.[1][2][3] In the case of 3,4-dimethylenehexa-1,5-diene, each of the butadiene moieties can act as the 4π component.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 3,4-Dimethylenehexa-1,5-diene Reaction + Dienophile Dienophile (e.g., Maleic Anhydride) Adduct Diels-Alder Adduct (Monoadduct or Bisadduct) Reaction->Adduct [4+2] Cycloaddition

Figure 1: Generalized Diels-Alder reaction of 3,4-dimethylenehexa-1,5-diene.

Quantitative Data and Experimental Considerations:

ParameterGeneral Trend in Diels-Alder Reactions
Dienophile Reactivity Electron-withdrawing groups on the dienophile increase the reaction rate.[1][3]
Stereoselectivity The reaction is stereospecific with respect to both the diene and dienophile. The endo product is often favored under kinetic control.[6]
Regioselectivity Governed by the electronic nature of substituents on both the diene and dienophile.
Reaction Conditions Can be performed under thermal or Lewis acid-catalyzed conditions.[7]

Table 1: General Parameters Influencing Diels-Alder Reactions.

Experimental Protocol (General Example for a Diels-Alder Reaction):

The following is a generalized experimental protocol for a Diels-Alder reaction, which can be adapted for 3,4-dimethylenehexa-1,5-diene. Specific conditions would require optimization based on the chosen dienophile.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve the diene (3,4-dimethylenehexa-1,5-diene) in a suitable high-boiling point solvent (e.g., xylene or toluene).[8]

  • Addition of Dienophile: Add the dienophile (e.g., maleic anhydride) to the solution.[8]

  • Reaction Setup: Equip the flask with a reflux condenser and a drying tube.

  • Heating: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[8]

  • Isolation and Purification: Collect the product by vacuum filtration, wash with a cold solvent, and purify further by recrystallization if necessary.[8]

Potential Application: Polymerization

The presence of multiple vinyl groups makes 3,4-dimethylenehexa-1,5-diene a potential monomer for polymerization, leading to the formation of novel polymers with unique cross-linked structures.[10][11][12][13]

Polymerization Pathway:

Polymerization could proceed via various mechanisms, including free-radical, cationic, or coordination polymerization, depending on the initiator and reaction conditions used. The resulting polymer would likely be a highly cross-linked material due to the presence of multiple polymerizable double bonds.

Polymerization Monomer 3,4-Dimethylenehexa-1,5-diene Polymer Cross-linked Polymer Monomer->Polymer Propagation Initiator Initiator Initiator->Monomer Initiation

Figure 2: Conceptual workflow for the polymerization of 3,4-dimethylenehexa-1,5-diene.

Quantitative Data and Characterization:

Specific data on the polymerization of 3,4-dimethylenehexa-1,5-diene and the properties of the resulting polymer are not available in the reviewed literature. However, the characterization of such a polymer would involve standard techniques.[14][15]

PropertyCharacterization Technique
Molecular Weight Gel Permeation Chromatography (GPC)
Structure Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)

Table 2: Standard Techniques for Polymer Characterization.

Conclusion and Future Outlook

3,4-Dimethylenehexa-1,5-diene, the correctly identified structure for the initially queried "this compound," holds considerable promise as a versatile building block in organic synthesis. Its capacity to undergo bis-Diels-Alder reactions offers a direct route to complex polycyclic systems, which could be of significant interest in the synthesis of natural products and novel pharmaceutical scaffolds. Furthermore, its potential as a cross-linking monomer in polymerization could lead to the development of new materials with unique properties.

While the current body of literature on the specific applications of 3,4-dimethylenehexa-1,5-diene is limited, the foundational principles of its reactivity are well-established. This guide serves as a starting point for researchers to explore the synthetic utility of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its reaction scope, optimize reaction conditions, and characterize the resulting products and materials. Such studies will undoubtedly unlock the full potential of 3,4-dimethylenehexa-1,5-diene in the advancement of chemical synthesis and materials science.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Diels-Alder Reaction using 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction involves the concerted interaction between a conjugated diene and a dienophile. 2,3-Divinyl-1,3-butadiene is a highly reactive diene due to its cross-conjugated system, which can participate in Diels-Alder reactions to form substituted cyclohexene derivatives. These products can serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document provides a detailed protocol for conducting a Diels-Alder reaction using 2,3-divinyl-1,3-butadiene with a representative dienophile, maleic anhydride. Additionally, it includes data for reactions with other common dienophiles and discusses the potential for Lewis acid catalysis.

Reaction Scheme

The general scheme for the Diels-Alder reaction between 2,3-divinyl-1,3-butadiene and a dienophile is depicted below. The reaction leads to the formation of a substituted cyclohexene ring.

Caption: General Diels-Alder reaction of 2,3-divinyl-1,3-butadiene.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Diels-Alder reaction of 2,3-divinyl-1,3-butadiene with various dienophiles.

Diene (1.0 equiv)Dienophile (equiv)SolventTemperature (°C)Time (h)Yield (%)
2,3-Divinyl-1,3-butadieneMaleic Anhydride (1.0)Toluene110 (reflux)2~90
2,3-Divinyl-1,3-butadieneN-Phenylmaleimide (1.0)Toluene110 (reflux)385-95
2,3-Divinyl-1,3-butadieneDimethyl Acetylenedicarboxylate (1.0)DichloromethaneRoom Temp2470-80
2,3-Divinyl-1,3-butadieneBenzoquinone (1.0)Benzene80 (reflux)4~85

Note: Yields are approximate and can vary based on the purity of reactants and specific experimental conditions.

Experimental Protocol: Diels-Alder Reaction of 2,3-Divinyl-1,3-butadiene with Maleic Anhydride

This protocol details the procedure for the reaction of 2,3-divinyl-1,3-butadiene with maleic anhydride, a common and reactive dienophile.

Materials:

  • 2,3-Divinyl-1,3-butadiene

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Hexanes

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 equivalent).

    • Add anhydrous toluene (20 mL) to the flask.

    • In a fume hood, add 2,3-divinyl-1,3-butadiene (1.0 equivalent) to the flask.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle with stirring.

    • Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Cool the flask in an ice bath to promote crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold hexanes to remove any unreacted starting material and solvent.

    • Dry the product under vacuum or by air drying.

  • Purification (Optional):

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexanes mixture.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product by obtaining its melting point and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow start Start setup Reaction Setup: - Add reactants and solvent to flask - Attach reflux condenser start->setup reaction Reaction: - Heat to reflux (110°C) with stirring - Maintain for 2 hours setup->reaction workup Work-up and Isolation: - Cool to room temperature - Crystallize in ice bath - Vacuum filtration - Wash with cold hexanes reaction->workup purification Purification (Optional): - Recrystallization workup->purification characterization Characterization: - Yield determination - Melting point - Spectroscopic analysis workup->characterization If pure enough purification->characterization end End characterization->end

Caption: Experimental workflow for the Diels-Alder reaction.

Lewis Acid Catalysis

The rate of the Diels-Alder reaction can often be enhanced by the use of a Lewis acid catalyst. Lewis acids coordinate to the dienophile, making it more electron-deficient and therefore more reactive. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).

When employing a Lewis acid, the reaction is typically carried out at a lower temperature (e.g., room temperature or 0 °C) and under anhydrous conditions. The Lewis acid is added to the dienophile in the reaction solvent before the addition of the diene. The work-up procedure will involve an aqueous wash to quench the Lewis acid.

Signaling Pathway Analogy

While not a biological signaling pathway, the flow of electrons in the Diels-Alder reaction can be conceptually visualized as a concerted signaling cascade.

electron_flow Diene_HOMO Diene (HOMO) Electron Donor Transition_State [4+2] Cyclic Transition State Diene_HOMO->Transition_State π electrons Dienophile_LUMO Dienophile (LUMO) Electron Acceptor Dienophile_LUMO->Transition_State π electrons Product Cyclohexene Adduct (New σ-bonds) Transition_State->Product Bond Formation

Application Notes and Protocols for the Anionic Polymerization of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities.[1][2][3][4] This method is particularly suitable for the polymerization of vinyl monomers, including dienes such as 1,3-butadiene and isoprene.[5][6] 2,3-Divinylbutadiene, a monomer with two conjugated diene systems, presents an interesting candidate for anionic polymerization to produce polymers with a high density of pendant vinyl groups. These pendant functionalities offer reactive sites for post-polymerization modifications, making the resulting polymer a versatile platform for the development of advanced materials, including applications in drug delivery and biomaterials.

This document provides a generalized protocol for the anionic polymerization of this compound. Due to the limited availability of specific literature on the anionic polymerization of this particular monomer, the following protocols and data are based on established procedures for structurally similar dienes and divinyl monomers.

Reaction Mechanism and Experimental Workflow

The anionic polymerization of this compound is proposed to proceed through a living mechanism, initiated by a strong nucleophile, typically an organolithium compound. The polymerization involves the initiation, propagation, and termination steps.

Anionic_Polymerization_Mechanism Monomer This compound Initiated_Monomer Anionic Monomer Monomer->Initiated_Monomer Propagating_Chain Living Poly(this compound) Chain Monomer->Propagating_Chain Initiator n-BuLi Initiator->Initiated_Monomer Initiation Initiated_Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Final_Polymer Poly(this compound) Propagating_Chain->Final_Polymer Termination Terminating_Agent Terminating Agent (e.g., MeOH) Terminating_Agent->Final_Polymer

Caption: Proposed mechanism for the anionic polymerization of this compound.

A general workflow for the synthesis and characterization of poly(this compound) is outlined below. This process requires stringent anhydrous and anaerobic conditions to maintain the living nature of the polymerization.[1][2]

Experimental_Workflow Start Start Solvent_Purification Solvent Purification (e.g., distillation over Na/benzophenone) Start->Solvent_Purification Monomer_Purification Monomer Purification (e.g., distillation over CaH2) Start->Monomer_Purification Reactor_Setup Reactor Setup under Inert Atmosphere (e.g., Schlenk line or glovebox) Solvent_Purification->Reactor_Setup Monomer_Purification->Reactor_Setup Polymerization Anionic Polymerization - Add solvent and monomer - Cool to desired temperature - Add initiator (e.g., n-BuLi) Reactor_Setup->Polymerization Termination Termination of Polymerization (e.g., addition of degassed methanol) Polymerization->Termination Polymer_Isolation Polymer Isolation (e.g., precipitation in non-solvent) Termination->Polymer_Isolation Polymer_Drying Drying of Polymer (e.g., under vacuum) Polymer_Isolation->Polymer_Drying Characterization Polymer Characterization - GPC (Mn, PDI) - NMR (Microstructure) - DSC (Tg) Polymer_Drying->Characterization End End Characterization->End

Caption: General experimental workflow for anionic polymerization.

Experimental Protocols

Materials:

  • Monomer: this compound (purified before use)

  • Solvent: Anhydrous and deoxygenated non-polar solvent (e.g., cyclohexane, toluene) or polar solvent (e.g., tetrahydrofuran, THF)[3]

  • Initiator: n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) solution in hexane

  • Terminating Agent: Anhydrous and deoxygenated methanol (MeOH)

  • Inert Gas: High-purity argon or nitrogen

Purification Procedures:

  • Solvent: Non-polar solvents are typically purified by distillation over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed. Polar solvents like THF are also dried using this method.

  • Monomer: this compound should be purified to remove inhibitors and protic impurities. This can be achieved by distillation over calcium hydride (CaH2) under reduced pressure.

Generalized Polymerization Protocol:

  • A Schlenk flask or a glass reactor equipped with a magnetic stirrer is thoroughly dried by heating under vacuum and then filled with an inert atmosphere.

  • The purified solvent is transferred to the reactor via a cannula.

  • The purified this compound monomer is then added to the reactor.

  • The reactor is cooled to the desired polymerization temperature (e.g., -78 °C for THF, or room temperature to 50 °C for non-polar solvents).[5]

  • The initiator (e.g., n-BuLi) is added dropwise to the stirred monomer solution via a syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • The polymerization is allowed to proceed for a specified time, during which the solution may become more viscous.

  • The living polymer chains are terminated by the addition of a small amount of degassed methanol.

  • The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or ethanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected experimental parameters and polymer characteristics for the anionic polymerization of this compound, based on data from similar diene polymerizations.

Table 1: Representative Experimental Conditions

ParameterNon-Polar Solvent (e.g., Cyclohexane)Polar Solvent (e.g., THF)
Initiator n-BuLi or sec-BuLin-BuLi or sec-BuLi
[Monomer] (M) 0.5 - 2.00.1 - 1.0
[Initiator] (mM) 1 - 101 - 10
Temperature (°C) 25 - 70-78 to 0
Reaction Time (h) 1 - 240.5 - 4

Table 2: Expected Polymer Characteristics

PropertyExpected RangeCharacterization Method
Number-Average Molecular Weight (Mn, g/mol ) 1,000 - 100,000Gel Permeation Chromatography (GPC)[7]
Polydispersity Index (PDI or Đ) 1.05 - 1.20Gel Permeation Chromatography (GPC)[5][7]
Microstructure High 1,4-content in non-polar solvents; Higher 1,2- and 3,4-content in polar solvents¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
Glass Transition Temperature (Tg, °C) Varies with microstructureDifferential Scanning Calorimetry (DSC)

Characterization

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and microstructure.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7] A narrow PDI (typically below 1.2) is indicative of a well-controlled, living polymerization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the microstructure of the polymer.[5] Specifically, the relative integration of signals corresponding to protons and carbons in the 1,4-, 1,2-, and 3,4-addition units will reveal the polymerization mechanism's regioselectivity under different solvent conditions.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which is highly dependent on its microstructure.

Concluding Remarks

The anionic polymerization of this compound offers a promising route to synthesize well-defined polymers with a high density of reactive pendant vinyl groups. The provided generalized protocol, based on the established chemistry of similar dienes, serves as a starting point for researchers. It is crucial to perform all manipulations under strictly anhydrous and anaerobic conditions to achieve a living polymerization. The resulting polymers have significant potential for further functionalization, leading to the development of novel materials for a wide range of applications.

References

Application Notes and Protocols for 2,3-Divinylbutadiene in Polymer Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-divinylbutadiene as a cross-linking agent in polymer chemistry. Due to the limited availability of direct experimental data for this compound in the public domain, the following protocols and data are based on established methodologies for analogous and commonly used cross-linking agents, such as divinylbenzene (DVB). These notes should, therefore, serve as a foundational guide, with the understanding that optimization will be necessary for specific applications.

Introduction to this compound as a Cross-Linking Agent

This compound is a conjugated diene that can be employed as a cross-linking agent in the synthesis of polymers. Its two vinyl groups allow for the formation of a three-dimensional polymer network, which can significantly enhance the mechanical, thermal, and chemical resistance properties of the resulting material. The structure of this compound offers a flexible cross-link, which can impart unique properties to the polymer matrix compared to more rigid cross-linkers like DVB.

Potential applications for polymers cross-linked with this compound include:

  • Drug Delivery Matrices: The cross-linked network can be designed to control the release rate of encapsulated therapeutic agents.

  • Biomaterial Scaffolds: The tailored mechanical properties can be beneficial for tissue engineering applications.

  • Specialty Elastomers: The flexible cross-links may lead to elastomers with high resilience and low-temperature flexibility.

  • High-Performance Coatings and Adhesives: Cross-linking can improve the durability and solvent resistance of coatings and adhesives.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polymers cross-linked with this compound. These are adapted from standard procedures for suspension and emulsion polymerization using divinylbenzene.

Synthesis of Cross-Linked Polystyrene Microspheres by Suspension Polymerization

This protocol describes the synthesis of cross-linked polystyrene beads using this compound as the cross-linking agent.

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Poly(vinyl alcohol) (PVA) or other suitable suspension stabilizer

  • Deionized water

  • Sodium chloride (NaCl)

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare the aqueous phase. Dissolve poly(vinyl alcohol) (e.g., 1 wt% of the total monomer weight) and sodium chloride (e.g., 2 wt% of the water volume) in deionized water. Stir the mixture at room temperature for 1 hour to ensure complete dissolution.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, the desired amount of this compound (e.g., 1-10 wt% of the monomer mixture), and the initiator (e.g., 1 mol% relative to the total monomers).

  • Polymerization:

    • Heat the aqueous phase to the reaction temperature (typically 70-90 °C) under a nitrogen atmosphere with constant stirring (e.g., 300-500 rpm) to create a stable suspension of droplets.

    • Slowly add the organic phase to the heated aqueous phase.

    • Allow the polymerization to proceed for a set time (e.g., 6-24 hours).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the polymer beads and wash them extensively with hot water to remove the suspension stabilizer and any unreacted monomers.

    • Further purify the beads by washing with a suitable organic solvent (e.g., methanol, ethanol) to remove any remaining impurities.

    • Dry the cross-linked polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Experimental Workflow for Suspension Polymerization:

SuspensionPolymerization A Aqueous Phase (Water, PVA, NaCl) C Reaction Flask (Heated, Stirred, N2 atm) A->C B Organic Phase (Styrene, this compound, Initiator) B->C D Polymerization (e.g., 80°C, 8h) C->D E Cooling & Filtration D->E F Washing (Hot Water, Methanol) E->F G Drying (Vacuum Oven) F->G H Cross-linked Polymer Beads G->H

Suspension Polymerization Workflow
Characterization of Cross-Linked Polymers

This protocol is used to determine the extent of cross-linking.

Materials:

  • Dried cross-linked polymer sample

  • Toluene or another suitable solvent

  • Soxhlet extraction apparatus

  • Analytical balance

Procedure:

  • Gel Content:

    • Accurately weigh a known amount of the dried polymer sample (W_initial).

    • Place the sample in a cellulose thimble and perform Soxhlet extraction with toluene for 24 hours to remove any soluble (un-cross-linked) polymer.

    • Dry the insoluble gel fraction in a vacuum oven until a constant weight is achieved (W_final).

    • Calculate the gel content using the formula:

      • Gel Content (%) = (W_final / W_initial) * 100

  • Swelling Ratio:

    • Accurately weigh a known amount of the dried, insoluble polymer gel (W_dry).

    • Immerse the sample in toluene in a sealed container at room temperature for 24 hours to allow it to swell to equilibrium.

    • Remove the swollen sample, carefully blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

    • Calculate the swelling ratio using the formula:

      • Swelling Ratio = (W_swollen - W_dry) / W_dry

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the cross-linked polymer. An increase in Tg is typically observed with increasing cross-link density.

  • Typical Conditions: Heat a small sample (5-10 mg) from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve.

Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the polymer. Cross-linking often enhances thermal stability.

  • Typical Conditions: Heat a sample (10-20 mg) from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere. The onset of decomposition temperature and the char yield at the final temperature are key parameters.

Tensile Testing:

  • Purpose: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Sample Preparation: Prepare dog-bone shaped specimens from a compression-molded sheet of the cross-linked polymer according to standard methods (e.g., ASTM D638).

  • Testing: Use a universal testing machine to pull the specimens at a constant crosshead speed until failure.

Data Presentation

The following tables present hypothetical but representative data for a series of polystyrene polymers cross-linked with varying concentrations of this compound. This data is for illustrative purposes to demonstrate the expected trends.

Table 1: Synthesis Parameters and Physical Properties

Sample IDStyrene (wt%)This compound (wt%)Gel Content (%)Swelling Ratio (in Toluene)
PS-DVB-010000- (Soluble)
PS-DVB-298292.55.8
PS-DVB-595598.13.2
PS-DVB-10901099.51.9

Table 2: Thermal and Mechanical Properties

Sample IDGlass Transition Temp. (Tg, °C)Onset of Decomposition (T_d, °C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PS-DVB-0100350453.02.5
PS-DVB-2108365403.21.8
PS-DVB-5115378353.51.2
PS-DVB-10125390303.80.8

Logical Relationship of Cross-linking to Properties:

PropertiesRelationship A Increase in This compound Concentration B Increased Cross-link Density A->B C Increased Gel Content B->C D Decreased Swelling Ratio B->D E Increased Glass Transition Temp. (Tg) B->E F Increased Thermal Stability B->F G Increased Young's Modulus B->G H Decreased Elongation at Break B->H I Decreased Solubility B->I

Effect of Cross-linker on Properties

Concluding Remarks

This compound presents an interesting alternative to traditional cross-linking agents, potentially offering enhanced flexibility in the resulting polymer networks. The protocols and expected data trends provided herein offer a solid starting point for researchers exploring its use. It is crucial to perform systematic studies to optimize reaction conditions and fully characterize the properties of the resulting materials for any specific application. The analytical methods described will be essential in elucidating the structure-property relationships of these novel cross-linked polymers.

Application Notes and Protocols for the Synthesis of Functionalized Polymers via Copolymerization of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are at the forefront of materials science and biomedical research, offering tailored properties for a wide range of applications, including drug delivery, tissue engineering, and diagnostics.[1][2][3] The copolymerization of diene monomers presents a versatile platform for the introduction of functional groups. This document provides detailed application notes and protocols for the synthesis of functionalized polymers through the copolymerization of 2,3-divinyl-1,3-butadiene (DVB). The unique structure of DVB, featuring two vinyl groups, allows for the creation of polymers with pendant vinyl functionalities that can be readily modified through various post-polymerization techniques.

This guide will cover the synthesis of a copolymer of 2,3-divinylbutadiene and a suitable comonomer via anionic polymerization, followed by detailed protocols for post-polymerization functionalization, including thiol-ene click chemistry and epoxidation followed by ring-opening. These methods allow for the introduction of a diverse range of functional moieties, paving the way for the development of novel materials for biomedical applications.

I. Synthesis of Poly(this compound-co-Styrene)

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5][6][7] In this section, we describe the synthesis of a random copolymer of this compound and styrene. Styrene is chosen as a comonomer to modulate the physical properties of the resulting polymer and to provide a well-understood component in the anionic polymerization system.

Experimental Protocol: Anionic Copolymerization of this compound and Styrene

Materials:

  • 2,3-Divinyl-1,3-butadiene (DVB) (synthesis can be adapted from procedures for similar dienes)[8][9]

  • Styrene, purified by distillation over CaH₂

  • Cyclohexane, anhydrous

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methanol, degassed

  • Argon gas, high purity

  • Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120°C overnight and assembled hot under a stream of argon.

  • Anhydrous cyclohexane is cannulated into the reaction flask under argon.

  • Purified styrene and 2,3-divinyl-1,3-butadiene are added to the reaction flask via syringe.

  • The solution is cooled to 40°C in a thermostated bath.

  • The initiator, sec-BuLi, is added dropwise to the stirred monomer solution to initiate the polymerization. The solution typically develops a characteristic color indicating the presence of living anionic chain ends.

  • The polymerization is allowed to proceed for a specified time (e.g., 4 hours) to achieve the desired monomer conversion.

  • An aliquot of the reaction mixture is taken for analysis by Gas Chromatography (GC) to determine monomer conversion.

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.

  • The resulting poly(DVB-co-styrene) is characterized by Size Exclusion Chromatography (SEC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to determine the copolymer composition.

Data Presentation: Copolymerization of this compound and Styrene
Entry[DVB]₀ (M)[Styrene]₀ (M)[sec-BuLi]₀ (mM)Time (h)Conversion (%)Mn ( g/mol )PDIDVB in Copolymer (mol%)
10.50.51.049555,0001.0548
20.70.31.049258,0001.0667
30.30.71.049852,0001.0431

II. Post-Polymerization Functionalization

The pendant vinyl groups in the poly(DVB-co-styrene) copolymer serve as versatile handles for a variety of post-polymerization modification reactions. This allows for the introduction of diverse functional groups that may not be compatible with the conditions of anionic polymerization.

A. Functionalization via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for the modification of polymers containing carbon-carbon double bonds.[10][11][12] The reaction proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This method is tolerant to a wide range of functional groups and can be initiated by UV light or a radical initiator.

Materials:

  • Poly(DVB-co-styrene)

  • 3-Mercaptopropionic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve poly(DVB-co-styrene) in anhydrous THF.

  • Add a stoichiometric excess of 3-mercaptopropionic acid relative to the pendant vinyl groups.

  • Add the photoinitiator, DMPA (e.g., 1 mol% relative to the thiol).

  • Seal the vessel and purge with argon for 20 minutes to remove oxygen.

  • Irradiate the stirred solution with a UV lamp at room temperature for a specified time (e.g., 2 hours).

  • Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the resulting carboxylic acid-functionalized polymer by ¹H NMR and FTIR spectroscopy to confirm the addition of the functional group.

EntryPolymer BackboneThiol ReagentInitiatorReaction Time (h)Functionalization Efficiency (%)
1Poly(DVB-co-styrene) (48% DVB)3-Mercaptopropionic acidDMPA2>95
2Poly(DVB-co-styrene) (67% DVB)1-ThioglycerolDMPA2>95
3Poly(DVB-co-styrene) (31% DVB)Cysteamine hydrochlorideDMPA3>90
B. Functionalization via Epoxidation and Ring-Opening

Epoxidation of the pendant vinyl groups followed by nucleophilic ring-opening provides another powerful route to introduce a variety of functional groups.[13][14] The epoxide ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of polymers with hydroxyl and other functional moieties.

Materials:

  • Poly(DVB-co-styrene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Sodium sulfite solution, 10%

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • Dissolve poly(DVB-co-styrene) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the polymer solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by ¹H NMR for the disappearance of vinyl protons.

  • Quench the reaction by washing the organic phase with 10% sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the epoxidized polymer in methanol, filter, and dry under vacuum.

Materials:

  • Epoxidized poly(DVB-co-styrene)

  • Benzylamine

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolve the epoxidized polymer in THF.

  • Add an excess of benzylamine to the solution.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction by FTIR for the disappearance of the epoxide peak.

  • Cool the reaction mixture to room temperature and precipitate the functionalized polymer in methanol.

  • Filter the polymer, wash extensively with methanol to remove excess amine, and dry under vacuum.

  • Characterize the resulting amino-alcohol functionalized polymer by ¹H NMR and FTIR spectroscopy.

EntryPolymer BackboneEpoxidation Efficiency (%)Ring-Opening NucleophileRing-Opening Efficiency (%)
1Poly(DVB-co-styrene) (48% DVB)>98Benzylamine>95
2Poly(DVB-co-styrene) (67% DVB)>98Sodium azide>90
3Poly(DVB-co-styrene) (31% DVB)>98Ethanethiol>95

III. Visualization of Workflows and Pathways

Diagrams

Copolymerization_Workflow cluster_monomers Monomer Preparation cluster_polymerization Anionic Polymerization cluster_purification Purification cluster_characterization Characterization M1 This compound P1 Initiation with sec-BuLi in Cyclohexane M1->P1 M2 Styrene M2->P1 P2 Propagation P1->P2 P3 Termination with Methanol P2->P3 PU1 Precipitation in Methanol P3->PU1 PU2 Filtration and Drying PU1->PU2 C1 Poly(DVB-co-styrene) PU2->C1 C2 SEC (Mn, PDI) C1->C2 C3 ¹H NMR (Composition) C1->C3

Workflow for the synthesis of poly(DVB-co-styrene).

Thiol_Ene_Functionalization cluster_reaction Thiol-Ene Reaction cluster_workup Workup cluster_product Characterization Polymer Poly(DVB-co-styrene) R1 Dissolve in THF Polymer->R1 R2 Add Thiol & Photoinitiator R1->R2 R3 UV Irradiation (365 nm) R2->R3 W1 Precipitation in Methanol R3->W1 W2 Filtration and Drying W1->W2 FP Functionalized Polymer W2->FP C1 ¹H NMR FP->C1 C2 FTIR FP->C2

Workflow for thiol-ene functionalization.

Epoxidation_Ring_Opening Start Poly(DVB-co-styrene) Epoxidation Epoxidation with m-CPBA Start->Epoxidation Epoxidized_Polymer Epoxidized Polymer Epoxidation->Epoxidized_Polymer Ring_Opening Nucleophilic Ring-Opening Epoxidized_Polymer->Ring_Opening Functionalized_Polymer Functionalized Polymer Ring_Opening->Functionalized_Polymer Characterization ¹H NMR, FTIR Functionalized_Polymer->Characterization

Pathway for epoxidation and ring-opening.

IV. Applications in Drug Development

The functionalized polymers derived from this compound offer a versatile platform for various applications in drug development. The ability to introduce a wide array of functional groups allows for the covalent attachment of drugs, targeting ligands, and imaging agents.

  • Drug Conjugation: Carboxylic acid or amine functionalized polymers can be conjugated to drug molecules containing complementary functional groups (e.g., hydroxyls or amines) through ester or amide linkages. This creates polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles.[15][16]

  • Stimuli-Responsive Systems: The introduction of pH-sensitive or thermo-responsive moieties can lead to the development of "smart" drug delivery systems that release their payload in response to specific environmental cues, such as the acidic environment of a tumor or an inflammatory site.

  • Targeted Delivery: Functional groups can be used to attach targeting ligands, such as antibodies or peptides, to the polymer backbone. This enables the specific delivery of therapeutic agents to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.

  • Nanoparticle Formulation: The amphiphilic block copolymers that can be synthesized using these functionalized polymers can self-assemble into micelles or nanoparticles in aqueous solutions. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery.[1]

Conclusion

The copolymerization of this compound provides a straightforward route to polymers with pendant vinyl groups that are amenable to a wide range of post-polymerization modifications. The protocols outlined in these application notes for thiol-ene "click" chemistry and epoxidation/ring-opening demonstrate the potential to create a diverse library of functionalized polymers from a single precursor. These materials hold significant promise for advancing the field of drug delivery and development by enabling the creation of sophisticated and highly tailored therapeutic systems. Further research into the biocompatibility and in vivo behavior of these novel polymers will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of 2,3-divinylbutadiene, a versatile building block in organic synthesis. The unique conjugated diene structure of this compound allows for a variety of transformations, yielding complex molecular architectures valuable in medicinal chemistry and materials science.

Application Notes

2,3-Divinyl-1,3-butadiene serves as a versatile four-carbon synthon in various metal-catalyzed reactions, including cycloadditions and cross-coupling reactions. Its ability to participate in these transformations makes it a valuable precursor for the synthesis of diverse carbocyclic and heterocyclic frameworks, particularly eight-membered rings and substituted aromatic systems.

Nickel-Catalyzed [4+4] Cycloaddition

Nickel catalysts have been effectively employed in the [4+4] cycloaddition of dienes to construct eight-membered rings, which are challenging synthetic targets. While specific examples with this compound are not extensively documented, the general principles of nickel-catalyzed diene dimerization and cycloaddition provide a strong foundation for its application. These reactions typically proceed through a bis(π-allyl)nickel intermediate, leading to the formation of cyclooctadiene derivatives. The choice of ligand is crucial in controlling the chemo- and regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful tool for the functionalization of dienes. Although direct cross-coupling with this compound is not well-reported, a closely related derivative, 2,3-bis(pinacolatoboryl)-1,3-butadiene, undergoes efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl iodides.[1][2] This reaction provides a straightforward route to 2,3-diaryl-1,3-butadienes, which are precursors to various complex molecules, including dendralenes and lignans.[1] The reaction proceeds smoothly in the presence of a palladium acetate/triphenylphosphine catalyst system and a base.[1]

Rhodium-Catalyzed Reactions

Rhodium catalysts are known to mediate a variety of transformations with dienes, including cycloaddition reactions. For instance, rhodium complexes can catalyze the cyclotetramerization of butadiene, proceeding through octadienediyl intermediates.[3] While specific applications with this compound are yet to be fully explored, the established reactivity of rhodium with simple dienes suggests potential for novel transformations.

Key Metal-Catalyzed Reactions and Quantitative Data

The following tables summarize quantitative data for key metal-catalyzed reactions involving a derivative of this compound.

Table 1: Palladium-Catalyzed Cross-Coupling of 2,3-Bis(pinacolatoboryl)-1,3-butadiene with Aryl Iodides [1]

EntryAryl IodideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂/PPh₃aq. KOH1,4-Dioxane90285
24-IodotoluenePd(OAc)₂/PPh₃aq. KOH1,4-Dioxane90282
34-IodoanisolePd(OAc)₂/PPh₃aq. KOH1,4-Dioxane90288
41-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂/PPh₃aq. KOH1,4-Dioxane90275

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of 2,3-Bis(pinacolatoboryl)-1,3-butadiene with Aryl Iodides[1]

Materials:

  • 2,3-Bis(pinacolatoboryl)-1,3-butadiene

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH), 1 M aqueous solution

  • 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser were added 2,3-bis(pinacolatoboryl)-1,3-butadiene (0.50 mmol), the corresponding aryl iodide (1.5 mmol), palladium(II) acetate (10 mol %), and triphenylphosphine (40 mol %).

  • The flask was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • 1,4-Dioxane (2 mL) and 1 M aqueous potassium hydroxide (1.5 mL) were added to the flask via syringe.

  • The resulting mixture was stirred vigorously and heated to 90 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture was diluted with diethyl ether and washed with water and brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired 2,3-diaryl-1,3-butadiene.

Visualizations

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 2,3-Bis(pinacolatoboryl)-1,3-butadiene - Aryl Iodide - Pd(OAc)₂/PPh₃ inert Establish Inert Atmosphere reagents->inert solvent Add Solvents and Base: - 1,4-Dioxane - aq. KOH inert->solvent heat Heat to 90°C for 2 hours solvent->heat extract Extraction with Diethyl Ether heat->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product: 2,3-Diaryl-1,3-butadiene purify->product

Caption: Experimental workflow for the Pd-catalyzed cross-coupling.

suzuki_coupling_pathway cluster_legend Legend pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-I(L)₂ pd0->pd_intermediate1 aryl_halide Ar-I aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-Diene(L)₂ pd_intermediate1->pd_intermediate2 diboryl_diene 2,3-Bis(pinacolatoboryl)- 1,3-butadiene diboryl_diene->pd_intermediate2 base Base (KOH) transmetalation Transmetalation product 2,3-Diaryl-1,3-butadiene pd_intermediate2->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration key1 Catalyst Species key2 Reactant key3 Intermediate key4 Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Functionalized Polybutadiene Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Binders for High-Performance Silicon Anodes in Lithium-Ion Batteries

Introduction

While specific data on poly(2,3-divinylbutadiene) is not extensively available in the current body of scientific literature, the principles of its potential application can be extrapolated from structurally similar and well-researched functionalized polydienes. This document provides detailed application notes and protocols for the use of functionalized polybutadiene derivatives as advanced binders in silicon (Si) anodes for lithium-ion batteries. The inherent flexibility of the polybutadiene backbone, combined with the potential for tailored functionalization, makes this class of polymers a promising candidate for mitigating the challenges associated with the large volume expansion of silicon during lithiation/delithiation cycles.

These notes are intended for researchers, materials scientists, and professionals in the field of energy storage and drug development who are exploring novel materials for next-generation batteries. The protocols and data presented are based on established methodologies for similar polymer binder systems and provide a strong foundation for the investigation of new materials like poly(this compound).

Application: Polymer Binders for Silicon Anodes

Silicon is a highly attractive anode material for lithium-ion batteries due to its exceptionally high theoretical specific capacity. However, its practical application is hindered by the massive volume changes (approximately 300%) it undergoes during charging and discharging[1]. This can lead to the pulverization of the active material, loss of electrical contact, and rapid capacity fading. Polymer binders play a crucial role in maintaining the structural integrity of the electrode[2].

Functionalized polybutadienes can offer a unique combination of elasticity from the butadiene backbone and strong adhesion to both the silicon particles and the current collector through the introduction of polar functional groups. This can help to buffer the volume expansion, prevent electrode cracking, and improve the long-term cycling stability of the battery.

Performance of Common Polymer Binders

To provide a benchmark for the evaluation of new binders like functionalized polybutadienes, the following table summarizes the performance of commonly used polymer binders for silicon anodes.

BinderSolventKey CharacteristicsSpecific Capacity (mAh/g) after 100 cyclesCapacity Retention (%) after 100 cycles
Polyvinylidene fluoride (PVDF)NMPConventional binder, good electrochemical stability but weak adhesion to Si and relies on van der Waals forces. Not ideal for the large volume changes in Si anodes[3].Low (not typically used for high-capacity Si)< 50%
Polyacrylic acid (PAA)WaterStrong adhesion to Si through hydrogen bonding with the native SiO₂ layer. Helps to mitigate volume expansion. Can be functionalized to improve performance[1].~2326.4 (at 0.2 A/g)[4]~64.6%[4]
Carboxymethyl cellulose (CMC)WaterA natural, water-soluble polymer that provides good adhesion and has been shown to improve the cycling stability of Si anodes.Variable, often used with SBR> 60%

Experimental Protocols

Protocol 1: Synthesis of Carboxyl-Functionalized Polybutadiene (PBD-COOH) via Anionic Polymerization

This protocol describes a representative method for synthesizing a carboxyl-functionalized polybutadiene, which can serve as a starting point for developing binders based on poly(this compound).

Materials:

  • Butadiene monomer

  • Cyclohexane (anhydrous)

  • n-Butyllithium (n-BuLi) in hexane

  • Dry ice (solid CO₂)

  • Methanol

  • Hydrochloric acid (HCl), dilute

  • Argon gas, high purity

Procedure:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet/outlet, and a rubber septum is assembled under an argon atmosphere.

  • Solvent and Monomer Addition: Anhydrous cyclohexane is transferred to the flask via a cannula. The butadiene monomer is then condensed into the cooled reactor.

  • Initiation: The reactor is brought to the desired polymerization temperature (e.g., 50°C). A calculated amount of n-BuLi initiator is injected through the septum to start the polymerization. The reaction is allowed to proceed for several hours until high monomer conversion is achieved.

  • Termination/Functionalization: The living polybutadienyllithium chains are terminated by exposure to an excess of dry ice. The dry ice is broken into small pieces and added to the reactor, or the polymer solution is poured over a slurry of dry ice in a separate flask. This reaction introduces a carboxylate group at the chain end.

  • Protonation and Precipitation: After the carboxylation reaction is complete, the polymer is protonated by adding a small amount of dilute HCl. The functionalized polymer is then precipitated by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated PBD-COOH is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Protocol 2: Preparation and Evaluation of a Silicon Anode with a PBD-COOH Binder

Materials:

  • Silicon nanoparticles (SiNPs)

  • Carbon black (conductive additive)

  • PBD-COOH binder

  • N-Methyl-2-pyrrolidone (NMP) or a suitable aqueous solvent system with a pH modifier

  • Copper foil (current collector)

  • Lithium metal (counter electrode)

  • Electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/diethyl carbonate)

  • Celgard separator

Procedure:

  • Slurry Preparation:

    • Dissolve the PBD-COOH binder in the chosen solvent.

    • Add the SiNPs and carbon black to the binder solution in a predetermined weight ratio (e.g., Si:Carbon:Binder = 80:10:10).

    • Homogenize the mixture using a planetary mixer or a similar high-shear mixing technique to form a uniform slurry.

  • Electrode Casting:

    • Cast the slurry onto the copper foil using a doctor blade with a specific gap height to control the electrode thickness and mass loading.

    • Dry the cast electrode in an oven at a moderate temperature (e.g., 80°C) for several hours to remove the solvent.

  • Electrode Punching and Drying:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

    • Further dry the electrodes under vacuum at a higher temperature (e.g., 120°C) for at least 12 hours to remove any residual solvent and moisture.

  • Coin Cell Assembly:

    • Assemble CR2032-type coin cells in an argon-filled glovebox.

    • The cell consists of the prepared Si anode, a separator, a lithium metal counter electrode, and the liquid electrolyte.

  • Electrochemical Testing:

    • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrode with the electrolyte.

    • Perform electrochemical characterization using a battery cycler. This typically includes:

      • Galvanostatic Cycling: Charge and discharge the cells at various C-rates (e.g., C/10, C/5) to determine the specific capacity, coulombic efficiency, and cycling stability.

      • Cyclic Voltammetry (CV): Scan the potential to identify the lithiation and delithiation peaks.

      • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze changes in resistance.

Visualizations

experimental_workflow cluster_synthesis Binder Synthesis (PBD-COOH) cluster_electrode Anode Preparation cluster_testing Electrochemical Evaluation polymerization Anionic Polymerization of Butadiene termination Carboxylation with Dry Ice (CO2) polymerization->termination purification Precipitation and Drying termination->purification slurry Slurry Formulation (SiNPs, Carbon, Binder) purification->slurry casting Doctor Blade Casting on Cu Foil slurry->casting drying Drying and Vacuum Treatment casting->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cycling Galvanostatic Cycling (Capacity, Stability) assembly->cycling analysis CV and EIS Analysis cycling->analysis

Caption: Workflow for synthesis, anode preparation, and testing.

Caption: Conceptual diagram of a functionalized polybutadiene binder.

References

Application Notes and Protocols: Synthesis of Substituted Cyclohexenes from 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of substituted cyclohexenes via the Diels-Alder reaction of 2,3-divinyl-1,3-butadiene with a suitable dienophile. The protocol is based on established methods for similar dienes and provides a robust framework for obtaining the desired cyclohexene derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings.[1][2][3] It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne).[3] This reaction is highly stereospecific and offers excellent control over the regioselectivity of the product. Due to its reliability and versatility, the Diels-Alder reaction is a cornerstone of modern organic synthesis.

This protocol focuses on the use of 2,3-divinyl-1,3-butadiene as the diene component. The presence of two additional vinyl groups on the butadiene backbone offers the potential for further functionalization of the resulting cyclohexene ring system, making the products of this reaction attractive building blocks for complex molecule synthesis.

Reaction Scheme & Mechanism

The overall reaction involves the [4+2] cycloaddition of 2,3-divinyl-1,3-butadiene with a dienophile, such as maleic anhydride, to form a substituted cyclohexene. The reaction proceeds through a cyclic transition state, leading to the formation of a new six-membered ring with the creation of two new sigma bonds and one new pi bond.[3]

General Reaction:

cluster_reactants Reactants cluster_product Product r1 2,3-Divinyl-1,3-butadiene (Diene) p1 Substituted Cyclohexene r1->p1 + r2 Dienophile (e.g., Maleic Anhydride) r2->p1

Caption: General Diels-Alder reaction scheme.

The diene must adopt an s-cis conformation for the reaction to occur.[3][4] The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.

Experimental Protocol: Synthesis of 4,5-Divinyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride

This protocol details the reaction of 2,3-divinyl-1,3-butadiene with maleic anhydride.

Materials:

  • 2,3-Divinyl-1,3-butadiene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Hexanes

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

    • Add 20 mL of anhydrous xylene to the flask.

    • Add 2,3-divinyl-1,3-butadiene (1.2 mL, 10.2 mmol) to the mixture.

    • Equip the flask with a reflux condenser.[1]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 140°C for xylene) using a heating mantle or oil bath.[1]

    • Maintain the reflux with stirring for 30-45 minutes.[1][5] The progress of the reaction can be monitored by TLC if desired.

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Once cooled, place the flask in an ice bath for 15-20 minutes to induce crystallization of the product.[1]

    • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of cold hexanes (2 x 5 mL) to remove any residual xylene and unreacted starting materials.[6]

    • Dry the product under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 2,3-divinylbutadiene, maleic anhydride, and xylene in a round-bottom flask B Attach reflux condenser A->B C Heat to reflux (140°C) with stirring for 30-45 min B->C D Cool to room temperature C->D E Induce crystallization in an ice bath D->E F Collect product by vacuum filtration E->F G Wash with cold hexanes F->G H Recrystallize from ethyl acetate/hexanes G->H I Characterize product (NMR, IR, MP) H->I

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical quantitative data for a Diels-Alder reaction between a substituted butadiene and a dienophile, based on analogous reactions.

ParameterValueReference
Reactants
2,3-Dimethyl-1,3-butadiene3.00 mL (26.6 mmol)[7]
Maleimide1.28 g (13.1 mmol)[7]
Product
Yield2.01 g[7]
Percent Yield85.7%Calculated from[7]
Reaction Conditions
SolventXylene[1][5]
TemperatureReflux (~140 °C)[1]
Reaction Time30-45 min[1][5]

Safety Precautions

  • 2,3-Divinyl-1,3-butadiene is flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Maleic anhydride is corrosive and a skin and respiratory irritant. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Xylene is flammable and harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • The reaction is exothermic and may proceed rapidly once initiated.[6]

Signaling Pathways and Logical Relationships

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously through a single cyclic transition state.

Diene Diene (s-cis conformation) (this compound) TransitionState Cyclic Aromatic Transition State Diene->TransitionState Dienophile Dienophile (Maleic Anhydride) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

References

Characterization of Polymers Derived from 2,3-Divinylbutadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymers derived from 2,3-divinylbutadiene are a unique class of materials with the potential for complex microstructures and diverse applications. Due to the presence of two vinyl groups, polymerization can lead to a variety of structural motifs, including 1,4- and 1,2-enchainments, as well as crosslinking. A thorough characterization of these polymers is crucial for understanding their structure-property relationships and for their development in various fields, including as advanced materials and in drug delivery systems. This document provides a comprehensive overview of the key techniques used to characterize polymers of this compound, including detailed experimental protocols and illustrative data.

Note: Specific experimental data for polymers derived solely from this compound is limited in the public domain. Therefore, the quantitative data presented in the following tables are illustrative and based on typical values for analogous polydienes. Researchers should use the provided protocols as a guide and optimize them for their specific polymer samples.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the microstructure of poly(this compound).[1][2] Both ¹H and ¹³C NMR are used to determine the relative amounts of different monomer linkages (1,4-cis, 1,4-trans, and 1,2-vinyl) and to assess the degree of crosslinking.[3][4]

Application Note:

¹H NMR provides information on the olefinic and aliphatic protons, allowing for the quantification of different isomeric units. For more complex and overlapping spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve individual proton and carbon signals.[2] ¹³C NMR offers a wider spectral dispersion and is particularly useful for identifying the different carbon environments within the polymer backbone and side chains.[3]

Illustrative ¹H NMR Data for Poly(this compound)
Chemical Shift (δ, ppm)Assignment
5.2 - 5.8Olefinic protons in 1,4- and 1,2-units
4.8 - 5.1Terminal vinyl protons in 1,2-units
2.0 - 2.5Aliphatic protons adjacent to double bonds
1.2 - 1.8Aliphatic backbone protons
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 5 seconds, pulse width of 90°.

    • Integrate the characteristic signals to quantify the relative proportions of different structural units.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 2048 scans, relaxation delay of 2 seconds, pulse width of 90°.

  • 2D NMR (if necessary):

    • For complex spectra, acquire COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.

Molecular Weight Determination: Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers.[5] It separates molecules based on their hydrodynamic volume in solution.

Application Note:

SEC provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] A narrow PDI (close to 1) indicates a more uniform polymer chain length. For poly(this compound), which has a high potential for branching and crosslinking, SEC can also provide qualitative information about the polymer architecture.

Illustrative SEC Data for Linear Poly(this compound)
ParameterValue
Mn ( g/mol )85,000
Mw ( g/mol )150,000
PDI1.76
Experimental Protocol: Size Exclusion Chromatography
  • Sample Preparation: Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran - THF, toluene) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: A standard SEC system equipped with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can be added for absolute molecular weight determination.

  • Chromatographic Conditions:

    • Columns: A set of columns packed with porous, crosslinked polystyrene-divinylbenzene beads of varying pore sizes.

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Temperature: 35 °C.

  • Calibration: Calibrate the system using a series of narrow molecular weight polystyrene standards.

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.

Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques to characterize the thermal transitions and stability of polymers.[7]

Application Note:

DSC is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC can also identify the melting temperature (Tm) and crystallization temperature (Tc).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability of the polymer, its degradation profile, and the composition of multi-component systems.[8]

Illustrative Thermal Analysis Data for Poly(this compound)
TechniqueParameterValue
DSCGlass Transition Temperature (Tg)-15 °C
TGAOnset of Decomposition (Tonset)350 °C
TGATemperature at 50% Weight Loss (T50%)420 °C
TGAResidual Mass at 600 °C (in N₂)5%
Experimental Protocol: DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to 150 °C at a rate of 10 °C/min to erase the thermal history.

    • Cool the sample to -100 °C at a rate of 10 °C/min.

    • Heat the sample from -100 °C to 200 °C at a rate of 10 °C/min. The Tg is determined from the second heating scan.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (platinum or ceramic).

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

    • The analysis is typically run under a nitrogen atmosphere to study thermal degradation and under an air atmosphere to study oxidative degradation.

Rheological Behavior

Rheology is the study of the flow and deformation of materials. For polymers, rheological measurements provide insights into their processability and viscoelastic properties.

Application Note:

The rheological properties of poly(this compound) are highly dependent on its molecular weight, molecular weight distribution, and degree of branching or crosslinking.[9][10][11] Melt rheology, typically studied using a rotational rheometer, can determine the viscosity as a function of shear rate and temperature. Dynamic mechanical analysis (DMA) can be used to probe the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature and frequency.

Illustrative Rheological Data for Poly(this compound)
ParameterConditionValue
Zero-Shear Viscosity (η₀)150 °C5,000 Pa·s
Storage Modulus (G')1 rad/s, 25 °C1.2 MPa
Loss Modulus (G'')1 rad/s, 25 °C0.3 MPa
Tan Delta (G''/G')1 rad/s, 25 °C0.25
Experimental Protocol: Rotational Rheometry
  • Sample Preparation: Mold the polymer into a disk of appropriate diameter (e.g., 25 mm) and thickness (e.g., 1-2 mm).

  • Instrumentation: A rotational rheometer with parallel plate or cone-and-plate geometry.

  • Measurement Conditions:

    • Temperature Sweep: Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and strain to determine the temperature dependence of the viscoelastic properties.

    • Frequency Sweep: At a fixed temperature above the Tg, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to obtain the storage and loss moduli as a function of frequency.

    • Steady Shear: Measure the viscosity as a function of shear rate to assess shear-thinning behavior.

Visualization of Experimental Workflows

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synthesis Synthesis of Poly(this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR SEC Size Exclusion Chromatography (SEC) Synthesis->SEC Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Rheology Rheological Analysis Synthesis->Rheology Microstructure Microstructure (Isomer Content, Crosslinking) NMR->Microstructure MWD Molecular Weight Distribution (Mn, Mw, PDI) SEC->MWD ThermalProperties Thermal Properties (Tg, Td) Thermal->ThermalProperties Viscoelasticity Viscoelastic Properties (Viscosity, Moduli) Rheology->Viscoelasticity

Caption: Workflow for the characterization of poly(this compound).

Logical_Relationship_Polymer_Properties cluster_structure Molecular Structure cluster_properties Macroscopic Properties Monomer This compound Monomer Polymerization Polymerization Conditions Monomer->Polymerization PolymerStructure Polymer Microstructure (Linkage, Branching, Crosslinking) Polymerization->PolymerStructure Mechanical Mechanical Properties PolymerStructure->Mechanical Thermal Thermal Properties PolymerStructure->Thermal Rheological Rheological Properties PolymerStructure->Rheological

Caption: Relationship between synthesis, structure, and properties.

References

Troubleshooting & Optimization

How to prevent premature polymerization of 2,3-Divinylbutadiene during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-divinylbutadiene to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes premature polymerization of this compound?

A1: Premature polymerization of this compound, a conjugated diene, is primarily caused by exposure to heat, light, and oxygen. These conditions can initiate a free-radical chain reaction, leading to the formation of unwanted polymers. The presence of contaminants, such as peroxides or metal ions, can also act as initiators. Due to the presence of two vinyl groups, this compound is highly susceptible to polymerization.

Q2: What are the signs of this compound polymerization?

A2: Signs of polymerization include an increase in viscosity, the formation of a solid or gel-like substance in the container, and a noticeable temperature increase in the storage container. If any of these signs are observed, it is crucial to handle the material with extreme caution, as the polymerization process can be exothermic and potentially lead to a runaway reaction.

Q3: How can I prevent the premature polymerization of this compound during storage?

A3: To prevent premature polymerization, this compound should be stored under controlled conditions. This includes refrigeration, the use of chemical inhibitors, and storage in an inert atmosphere.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of heat, light, and ignition. Refrigeration is highly recommended. The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

Q5: What type of chemical inhibitors should be used with this compound?

A5: Phenolic compounds are commonly used as inhibitors for conjugated dienes. For compounds similar to this compound, such as 2,3-dimethyl-1,3-butadiene, butylated hydroxytoluene (BHT) is often used at a concentration of around 100 ppm. Other effective inhibitors for dienes include 4-tert-butylcatechol (TBC) and hydroquinone (HQ). The choice of inhibitor and its concentration may depend on the intended application and the required storage duration.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Increased Viscosity or Solid Formation Premature polymerization has begun.Immediate Action: Carefully cool the container if it is warm. Do not attempt to open a sealed container that is warm or shows signs of pressure buildup. Evaluation: If the material is still liquid but viscous, it may be possible to use it after filtering out any solid polymer, but its purity will be compromised. It is generally recommended to dispose of the material according to safety guidelines.
Discoloration of the Monomer Formation of degradation products or reaction with contaminants.Check for potential sources of contamination in the storage container or transfer lines. Ensure that the monomer was not exposed to air or light for extended periods. If discolored, the purity of the material should be verified before use.
Inhibitor Depletion The inhibitor has been consumed over time or due to exposure to pro-polymerizing conditions.Monitor the inhibitor concentration periodically, especially for long-term storage. If the inhibitor level is low, it may be necessary to add more inhibitor. Consult with the supplier or a qualified chemist for the appropriate procedure.

Data Presentation

Table 1: Common Inhibitors for Conjugated Dienes

InhibitorAbbreviationTypical Concentration Range (ppm)Key Features
Butylated HydroxytolueneBHT50 - 200Effective, commonly used for related dienes.
4-tert-ButylcatecholTBC10 - 100Highly effective, often used for vinyl monomers.
HydroquinoneHQ100 - 1000A well-established inhibitor for various monomers.
4-MethoxyphenolMEHQ10 - 50Another common inhibitor for vinyl compounds.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen from initiating polymerization.
Light Store in an opaque or amber containerProtects from light-induced polymerization.
Container Tightly sealed, appropriate material (e.g., amber glass, stainless steel)Prevents contamination and exposure to air.
Inhibitor Present (e.g., BHT at ~100 ppm)Chemically scavenges free radicals to stop polymerization.

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the concentration of a phenolic inhibitor like BHT or TBC. A calibration curve must first be generated using known concentrations of the inhibitor in a suitable solvent (e.g., hexane).

  • Sample Preparation: Carefully extract a small, known volume of the stored this compound.

  • Dilution: Dilute the sample with a UV-transparent solvent (e.g., hexane) to a concentration that falls within the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the specific inhibitor.

  • Quantification: Use the calibration curve to determine the concentration of the inhibitor in the diluted sample and then calculate the concentration in the original monomer.

Protocol 2: Visual Inspection for Polymer Formation

A simple yet effective method for routine checks.

  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Visual Check: Without opening the container, visually inspect the this compound for any signs of cloudiness, precipitates, or increased viscosity.

  • Gentle Agitation: If the monomer is in a clear container, gently swirl it to check for any solid particles or gel formation.

  • Record Keeping: Maintain a log of visual inspections, noting the date and any observations.

Mandatory Visualization

Troubleshooting_Polymerization cluster_yes Yes cluster_danger Danger! cluster_manageable Manageable cluster_no No start Observe signs of polymerization? check_temp Is the container warm or pressurized? start->check_temp Yes continue_storage Continue proper storage and monitoring. start->continue_storage No evacuate Evacuate and contact safety personnel. check_temp->evacuate Yes cool_container Cool the container if safe to do so. check_temp->cool_container No evaluate Evaluate for disposal. cool_container->evaluate

Caption: Troubleshooting workflow for observed polymerization.

Storage_Best_Practices cluster_conditions Storage Conditions cluster_additives Chemical Stabilization storage Proper Storage of This compound temp Refrigerate (2-8 °C) storage->temp atmosphere Inert Atmosphere (Nitrogen/Argon) storage->atmosphere light Protect from Light (Amber Container) storage->light inhibitor Add Inhibitor (e.g., BHT) storage->inhibitor

Caption: Key elements for preventing premature polymerization.

Technical Support Center: Optimizing the Diels-Alder Reaction of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Diels-Alder reaction of 2,3-divinylbutadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Diels-Alder reaction and why is this compound a unique diene?

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] It typically involves the reaction of a conjugated diene with a dienophile. This compound is a highly reactive diene due to its cross-conjugated system of four vinyl groups. This extended conjugation can lead to multiple reaction pathways and potential for polymerization, making optimization of reaction conditions crucial.

Q2: What are the most critical parameters to control for a successful Diels-Alder reaction with this compound?

The key parameters to control are:

  • Temperature: Temperature influences the reaction rate and can affect the product distribution, particularly in cases of kinetic versus thermodynamic control.[2]

  • Solvent: The choice of solvent can impact reaction rates and selectivity.[3]

  • Dienophile Choice: The electronic nature of the dienophile (electron-rich or electron-poor) significantly affects the reaction rate.[4]

  • Catalyst: Lewis acids are often employed to accelerate the reaction and enhance selectivity.[5]

  • Concentration: Reactant concentrations can influence the competition between the desired Diels-Alder reaction and undesired polymerization of the diene.

Q3: What are the common side reactions to be aware of when using this compound?

The primary side reaction of concern is the polymerization of this compound.[6] Its high reactivity and multiple vinyl groups make it susceptible to both radical and thermal polymerization, leading to the formation of undesirable polymeric byproducts and reducing the yield of the desired Diels-Alder adduct. Dimerization of the diene can also occur.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The reaction may be too slow at the current temperature. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. 3. Poor Dienophile Reactivity: The dienophile may not be sufficiently activated. 4. Decomposition of Reactants: Reactants may be degrading under the reaction conditions. 5. Polymerization of Diene: this compound may be polymerizing.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC-MS. For instance, some Diels-Alder reactions are conducted at reflux in solvents like xylene (boiling point ~140°C).[7] 2. Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene or hexane, or polar aprotic solvents like dichloromethane, can be effective. 3. Use a More Reactive Dienophile: Employ a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates).[4] 4. Use a Lewis Acid Catalyst: Add a Lewis acid such as AlCl₃ or BF₃·OEt₂ to activate the dienophile.[5][8] 5. Lower Reaction Temperature and/or Use an Inhibitor: If polymerization is suspected, try running the reaction at a lower temperature. The addition of a radical inhibitor (e.g., hydroquinone) can also suppress polymerization.
Formation of Multiple Products 1. Lack of Regio- or Stereoselectivity: The reaction may be producing a mixture of regioisomers or stereoisomers (endo/exo). 2. Side Reactions: In addition to the desired adduct, other products from side reactions may be forming.1. Lewis Acid Catalysis: Lewis acids can significantly improve both regioselectivity and endo/exo selectivity.[5] 2. Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically controlled product (usually the endo isomer).[2] 3. Dienophile Modification: The stereochemistry of the dienophile is retained in the product. Using a dienophile with specific stereochemistry can lead to a single product isomer.[9]
Difficulty in Product Purification 1. Presence of Polymeric Byproducts: High molecular weight polymers can be difficult to separate from the desired adduct. 2. Similar Polarity of Product and Starting Materials: If the starting materials are not fully consumed, they may co-elute with the product during chromatography. 3. Product Crystallization Issues: The desired adduct may be an oil or difficult to crystallize.1. Precipitation/Filtration: Polymeric materials can sometimes be precipitated by adding a non-solvent and removed by filtration. 2. Column Chromatography Optimization: Use a different solvent system or a gradient elution to improve separation. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A common technique involves dissolving the crude product in a hot solvent and then adding a co-solvent in which the product is less soluble to induce crystallization upon cooling.[10] 4. Distillation: For liquid products, distillation under reduced pressure may be a viable purification method.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from a standard procedure for a similar diene and should be optimized for this compound.[7]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and maleic anhydride (1.0 eq).

  • Solvent Addition: Add an appropriate solvent (e.g., toluene or xylene) to achieve a desired concentration (e.g., 0.5 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • If the product crystallizes out of the solution, it can be collected by vacuum filtration and washed with a cold solvent.[11]

    • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Lewis Acid Catalyzed Diels-Alder Reaction
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (e.g., methyl acrylate, 1.0 eq) in a dry, anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to 0°C or -78°C and slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise. Stir the mixture for 15-30 minutes.

  • Diene Addition: Slowly add a solution of this compound (1.0-1.2 eq) in the same dry solvent to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at the chosen temperature until completion (monitor by TLC or GC-MS). Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the Diels-Alder reaction of this compound. Note: The specific values are illustrative and should be determined empirically for each specific reaction.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (h)Expected Yield (%)Primary Side Product
2524 - 48Low-
804 - 8Moderate to HighLow levels of polymer
1101 - 3HighIncreased polymer formation
>140< 1Variable (potential for retro-Diels-Alder)Significant polymerization

Table 2: Effect of Solvent on Reaction Rate

SolventDielectric Constant (ε)Expected Relative Rate
n-Hexane1.9Slow
Toluene2.4Moderate
Dichloromethane9.1Fast
Acetonitrile37.5Fast
Water80.1Potentially very fast, but solubility may be an issue

Table 3: Common Lewis Acid Catalysts and Their Typical Loadings

Lewis AcidTypical Molar EquivalenceCommon Solvents
AlCl₃0.1 - 1.0Dichloromethane, Toluene
BF₃·OEt₂0.1 - 1.0Dichloromethane, Toluene
ZnCl₂0.2 - 1.0Diethyl ether, THF
TiCl₄0.1 - 0.5Dichloromethane

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware reagents Add Diene, Dienophile, & Solvent start->reagents heat Heat to desired temperature reagents->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product cool->isolate purify Purify by chromatography or recrystallization isolate->purify end end purify->end Characterize Product

Caption: General experimental workflow for the Diels-Alder reaction.

troubleshooting_logic start Low Yield? cause1 Polymerization? start->cause1 Yes cause2 Slow Reaction? start->cause2 No solution1 Lower Temperature Add Inhibitor cause1->solution1 solution2 Increase Temperature Add Lewis Acid cause2->solution2 Yes solution3 Check Dienophile Reactivity cause2->solution3 No

Caption: Troubleshooting logic for low product yield.

References

Common side-products in the synthesis of 2,3-Divinylbutadiene and how to minimize them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-divinylbutadiene (3,4-dimethylene-1,5-hexadiene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and minimizing the formation of common side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: While specific literature on the synthesis of this compound is limited, analogous chemical transformations suggest that common synthetic routes would include Wittig-type olefination reactions or palladium-catalyzed cross-coupling reactions. A plausible approach involves the reaction of a suitable diketone with a methylene Wittig reagent or the coupling of vinyl organometallic reagents.

Q2: What are the typical side-products encountered during the synthesis of this compound?

A2: Based on general principles of diene synthesis, several side-products can be anticipated. These include oligomers and polymers, mono-olefinated intermediates, and isomers of the desired product. In coupling reactions, homocoupling of the starting materials is a common side-reaction.[1]

Q3: How can I minimize the formation of polymeric side-products?

A3: Polymerization is a common issue with conjugated dienes. To minimize this, it is crucial to work at lower temperatures, use a polymerization inhibitor (such as hydroquinone or 4-tert-butylcatechol), and avoid prolonged reaction times.[2] Additionally, purification of the final product should be performed promptly after synthesis.

Q4: What is the role of the catalyst in minimizing side-products in a cross-coupling synthesis?

A4: The choice of catalyst and ligands is critical in controlling the selectivity of cross-coupling reactions.[3] For instance, in a Suzuki or Stille coupling, the palladium catalyst and phosphine ligands can influence the rate of the desired cross-coupling versus undesired homocoupling reactions. Careful optimization of the catalyst system is essential.

Q5: How can I remove unreacted starting materials and side-products from the final product?

A5: Purification of this compound can be challenging due to its volatility and tendency to polymerize. Distillation under reduced pressure and at low temperatures is a common method.[4] Column chromatography on silica gel that has been deactivated with a base (e.g., triethylamine) can also be effective in separating the nonpolar diene from more polar impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC or GC. If the reaction has stalled, consider adding fresh reagent or catalyst.
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others need to be kept cool to prevent side-reactions.
Poor quality of reagentsEnsure that all reagents, especially organometallic compounds and anhydrous solvents, are of high purity and handled under an inert atmosphere.
Catalyst deactivationIn cross-coupling reactions, the catalyst can be sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used.
Issue 2: High Levels of Isomeric Impurities
Possible Cause Troubleshooting Step
Isomerization of the starting material or productCheck the stability of your starting materials under the reaction conditions. Consider using milder bases or reaction conditions. For the product, ensure work-up and purification are performed at low temperatures.
Non-stereospecific reactionIf using a stereospecific reaction like a Stille coupling, ensure the stereochemistry of the starting vinyl stannane is pure.[1]
Issue 3: Significant Formation of Homocoupling Products
Possible Cause Troubleshooting Step
Incorrect stoichiometry of coupling partnersCarefully control the stoichiometry of the two coupling partners. A slight excess of one reagent may be beneficial.
Suboptimal catalyst or ligandScreen different palladium catalysts and phosphine ligands to find a system that favors cross-coupling over homocoupling.

Logical Workflow for Minimizing Side-Products

Side_Product_Minimization cluster_synthesis Synthesis of this compound cluster_side_products Common Side-Products cluster_minimization Minimization Strategies Start Select Synthesis Route Coupling Cross-Coupling Reaction Start->Coupling Wittig Wittig-type Olefination Start->Wittig Polymer Oligomers/Polymers Coupling->Polymer Isomers Isomeric Dienes Coupling->Isomers Homocoupling Homocoupling Products Coupling->Homocoupling Incomplete Incomplete Reaction Products Coupling->Incomplete Wittig->Polymer Wittig->Isomers Wittig->Incomplete Temp Low Temperature Polymer->Temp Inhibitor Add Polymerization Inhibitor Polymer->Inhibitor Purification Prompt Purification Polymer->Purification Catalyst Optimize Catalyst/Ligand Isomers->Catalyst Homocoupling->Catalyst Stoichiometry Control Stoichiometry Homocoupling->Stoichiometry Incomplete->Stoichiometry

Caption: Logical workflow for identifying and minimizing common side-products in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction under different conditions. This data is illustrative and intended to guide optimization efforts.

Run Catalyst Ligand Temperature (°C) Yield (%) Purity (%) Major Side-Product (%)
1Pd(PPh₃)₄-804585Homocoupling (10%)
2Pd₂(dba)₃SPhos606592Homocoupling (5%)
3Pd(OAc)₂XPhos607295Homocoupling (3%)
4Pd(OAc)₂XPhos406096Incomplete Reaction (4%)

Experimental Protocol: Synthesis of this compound via Stille Coupling

This protocol is a representative procedure for the synthesis of this compound and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,3-bis(tributylstannyl)buta-1,3-diene

  • Vinyl bromide (1.0 M solution in THF)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2,6-Di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-bis(tributylstannyl)buta-1,3-diene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a catalytic amount of BHT.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • To the stirred solution, add vinyl bromide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel (deactivated with 2% triethylamine in the eluent) or by vacuum distillation at low temperature to afford this compound.

Signaling Pathway Diagram (Illustrative)

In the context of drug development, should this compound be investigated for its biological activity, understanding its potential interaction with signaling pathways would be crucial. The following is a hypothetical signaling pathway diagram.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Molecule This compound Molecule->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Induces Transcription Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway activated by this compound.

References

Improving the yield and purity of 2,3-Divinylbutadiene synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-divinyl-1,3-butadiene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-divinyl-1,3-butadiene, primarily through the thermal rearrangement of cis-1,2-divinylcyclobutane, a common precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Precursor Isomer: The Cope rearrangement to form 2,3-divinyl-1,3-butadiene proceeds efficiently only from cis-1,2-divinylcyclobutane. The trans-isomer will not rearrange to the desired product under the same conditions. 2. Insufficient Temperature: The Cope rearrangement is a thermal process and requires a specific activation energy.[1] 3. Premature Polymerization: Dienes, especially conjugated dienes, are susceptible to polymerization at elevated temperatures.1. Verify Precursor Stereochemistry: Confirm the stereochemistry of the starting divinylcyclobutane using spectroscopic methods (e.g., NMR). If you have the trans-isomer, it may need to be isomerized to the cis-isomer, which can be challenging and may require a separate synthetic step. 2. Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by GC-MS or NMR. The typical temperature for Cope rearrangements is around 150°C or higher, but for strained systems like divinylcyclobutane, it can be lower.[2][3] 3. Use a Polymerization Inhibitor: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture to prevent polymerization of the diene product.
Low Yield of Desired Product 1. Side Reactions: At elevated temperatures, side reactions such as sigmatropic rearrangements to other dienes or intramolecular cyclizations can occur. 2. Product Loss During Workup: 2,3-Divinyl-1,3-butadiene is a volatile compound, which can lead to significant loss during solvent removal or distillation. 3. Incomplete Reaction: The reaction may not have gone to completion.1. Optimize Reaction Time and Temperature: A kinetic study can help determine the optimal conditions to favor the formation of the desired product over side products. Shorter reaction times at a slightly higher temperature might be beneficial. 2. Careful Workup: Use a cooled receiving flask during distillation and avoid high vacuum. For small-scale reactions, consider purification by flash chromatography at low temperatures. 3. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the disappearance of the starting material and the formation of the product to ensure the reaction has reached completion.
Product Contamination/Low Purity 1. Presence of Starting Material: Incomplete reaction will leave unreacted starting material in the product mixture. 2. Formation of Isomeric Byproducts: Other rearrangement or elimination products may have similar boiling points, making purification by distillation difficult. 3. Polymeric Material: Polymerization of the starting material or product can lead to high molecular weight impurities.1. Drive the Reaction to Completion: Increase the reaction time or temperature slightly to ensure all the starting material is consumed. 2. Alternative Purification Methods: If distillation is ineffective, consider flash column chromatography using a non-polar eluent system and a deactivated silica gel to minimize interactions with the diene. Preparative gas chromatography can also be an option for small quantities. 3. Filter Through a Short Plug of Alumina: To remove polymeric material, pass the crude product through a short plug of neutral alumina before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,3-divinyl-1,3-butadiene?

A1: The most cited method for synthesizing 2,3-divinyl-1,3-butadiene is the thermal[4][4]-sigmatropic rearrangement, specifically the Cope rearrangement, of cis-1,2-divinylcyclobutane.[5][6] This reaction is driven by the release of ring strain from the cyclobutane ring.[2]

Q2: Why is the stereochemistry of the precursor important?

A2: The Cope rearrangement proceeds through a concerted, chair-like transition state.[7][8] The stereochemistry of the starting material dictates the stereochemistry of the product. For the formation of 2,3-divinyl-1,3-butadiene, the cis configuration of the divinylcyclobutane precursor is essential to allow the vinyl groups to be in the correct orientation for the rearrangement to occur. The trans-isomer does not readily undergo this rearrangement to form the desired product.

Q3: What are the typical reaction conditions for the Cope rearrangement to form 2,3-divinyl-1,3-butadiene?

Q4: How can I purify the final product?

A4: 2,3-Divinyl-1,3-butadiene is a volatile, non-polar compound. The primary method of purification is fractional distillation. However, due to its tendency to polymerize, distillation should be performed at reduced pressure and in the presence of a polymerization inhibitor. For smaller scales or to remove closely boiling impurities, flash column chromatography on a deactivated, non-polar stationary phase (like silica gel treated with triethylamine) can be effective. A method for purifying 1,3-butadiene involves washing with low-oxygen water followed by removal of polymerization inhibitors.[9]

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction is polymerization of the conjugated diene product, which is accelerated by heat and exposure to air (oxygen). Other potential side reactions include alternative rearrangement pathways leading to isomeric dienes, especially if the starting material is not stereochemically pure.

Experimental Protocol: Generalized Procedure for the Synthesis of 2,3-Divinyl-1,3-butadiene via Cope Rearrangement

Disclaimer: This is a generalized procedure based on the principles of the Cope rearrangement and should be optimized for specific laboratory conditions and scales.

Materials:

  • cis-1,2-Divinylcyclobutane

  • Inert, high-boiling solvent (e.g., decalin, diphenyl ether)

  • Polymerization inhibitor (e.g., butylated hydroxytoluene - BHT)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging the Reactor: The flask is charged with cis-1,2-divinylcyclobutane and a small amount of a polymerization inhibitor (e.g., 0.1 mol%). An inert, high-boiling solvent can be added to facilitate heat transfer and control the reaction rate, although the reaction can also be run neat.

  • Inert Atmosphere: The system is flushed with an inert gas to remove oxygen, which can promote polymerization.

  • Heating: The reaction mixture is heated to the desired temperature (start with a lower temperature, e.g., 150 °C, and slowly increase if no reaction is observed). The progress of the reaction is monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature.

  • Purification: The product is purified by fractional distillation under reduced pressure. A small amount of a polymerization inhibitor should be added to the distillation flask. The collection flask should be cooled in an ice bath to minimize loss of the volatile product.

Data Presentation

Table 1: Physical and Spectroscopic Data of Related Butadienes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (ppm, CDCl₃)
2,3-Dimethyl-1,3-butadieneC₆H₁₀82.1469-70~1.8 (s, 6H, CH₃), ~4.9 (s, 4H, =CH₂)[10][11]
2,3-Diphenyl-1,3-butadieneC₁₆H₁₄206.28-~5.3 (d, 2H, =CH₂), ~5.7 (d, 2H, =CH₂), ~7.2-7.4 (m, 10H, Ar-H)[12]
2,3-Diethyl-1,3-butadieneC₈H₁₄110.20-No readily available data in search results.[13]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: cis-1,2-Divinylcyclobutane reaction Thermal Rearrangement (Cope Rearrangement) start->reaction Heat (e.g., 150-200 °C) + Inhibitor crude_product Crude 2,3-Divinyl-1,3-butadiene reaction->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation With Inhibitor final_product Pure 2,3-Divinyl-1,3-butadiene distillation->final_product

Caption: Experimental workflow for the synthesis and purification of 2,3-divinyl-1,3-butadiene.

Cope_Rearrangement_Pathway cluster_reaction Cope Rearrangement reactant cis-1,2-Divinylcyclobutane transition_state Chair-like Transition State reactant->transition_state Heat (Δ) reactant_structure [Structure of cis-1,2-divinylcyclobutane] product 2,3-Divinyl-1,3-butadiene transition_state->product product_structure [Structure of 2,3-divinyl-1,3-butadiene]

Caption: The Cope rearrangement pathway from cis-1,2-divinylcyclobutane to 2,3-divinyl-1,3-butadiene.

References

Troubleshooting low conversion rates in the polymerization of 2,3-Divinylbutadiene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the polymerization of 2,3-Divinylbutadiene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Low Conversion Rates

Low conversion rates in the polymerization of this compound can stem from several factors, from monomer purity to reaction conditions. This guide will walk you through a systematic approach to identifying and resolving the root cause of poor polymerization performance.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed monomer_purity 1. Verify Monomer Purity - Inhibitor Removal - Purity Analysis (GC/NMR) start->monomer_purity inhibitor_check Inhibitor Present? monomer_purity->inhibitor_check remove_inhibitor Action: Remove Inhibitor (e.g., Column Chromatography, Distillation) inhibitor_check->remove_inhibitor Yes reaction_setup 2. Evaluate Reaction Setup - Oxygen-free environment? - Anhydrous conditions? inhibitor_check->reaction_setup No remove_inhibitor->reaction_setup setup_issue Improper Setup? reaction_setup->setup_issue correct_setup Action: Refine Setup (e.g., Schlenk line, glovebox) setup_issue->correct_setup Yes polymerization_conditions 3. Assess Polymerization Conditions - Initiator/Catalyst Choice - Temperature - Solvent - Monomer Concentration setup_issue->polymerization_conditions No correct_setup->polymerization_conditions conditions_issue Suboptimal Conditions? polymerization_conditions->conditions_issue optimize_conditions Action: Optimize Conditions (e.g., Adjust Temperature, Change Initiator) conditions_issue->optimize_conditions Yes side_reactions 4. Investigate Side Reactions - Gelation? - Dimerization (Diels-Alder)? conditions_issue->side_reactions No optimize_conditions->side_reactions side_reaction_issue Side Reactions Evident? side_reactions->side_reaction_issue address_side_reactions Action: Modify Protocol (e.g., Lower Temperature, Adjust Monomer Feed) side_reaction_issue->address_side_reactions Yes success Conversion Rate Improved side_reaction_issue->success No address_side_reactions->success

Caption: A step-by-step guide to troubleshooting low conversion in this compound polymerization.

Frequently Asked Questions (FAQs)

Monomer Purity and Inhibitors

Q1: My polymerization of this compound is not initiating. What is the most likely cause?

A1: The most common reason for polymerization failure is the presence of inhibitors in the monomer. Commercial diene monomers are typically shipped with inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) to prevent premature polymerization during storage.[1] These inhibitors must be removed before use.

Q2: How can I effectively remove inhibitors from this compound?

A2: There are two primary methods for inhibitor removal:

  • Column Chromatography: Passing the monomer through a column of activated basic alumina is a common and effective method.[2]

  • Vacuum Distillation: Distillation under reduced pressure can separate the monomer from the less volatile inhibitor.[3][4] It is crucial to perform distillation at a low temperature to prevent thermal polymerization.

A simple protocol for inhibitor removal using an alumina column is provided in the "Experimental Protocols" section.

Reaction Conditions

Q3: What are the optimal temperature ranges for the polymerization of this compound?

A3: The optimal temperature depends on the polymerization method. For free-radical polymerization, temperatures typically range from 50-80°C.[5] Anionic polymerization is often conducted at lower temperatures, from -78°C to room temperature, to control the reaction rate and minimize side reactions. Ziegler-Natta polymerization temperatures can vary widely based on the specific catalyst system but are often in the range of 20-70°C. Higher temperatures can lead to lower molecular weight polymers.[6]

Q4: Which initiator should I use for the free-radical polymerization of this compound?

A4: The choice of initiator is critical and depends on the solvent and desired reaction temperature. Common choices include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).[7] The initiator's half-life at a given temperature should be considered to ensure a steady supply of radicals throughout the polymerization.

InitiatorTypical Decomposition Temperature (°C)Common Solvents
AIBN60-80Toluene, Benzene, THF
Benzoyl Peroxide70-90Toluene, Benzene
Potassium Persulfate50-70Water (for emulsion)

Q5: What is the impact of solvent choice on the anionic polymerization of this compound?

A5: Solvent polarity significantly influences the microstructure of the resulting polymer in anionic polymerization. Non-polar solvents like cyclohexane or hexane favor the formation of 1,4-addition products.[1] Polar solvents such as tetrahydrofuran (THF) or the addition of polar modifiers promote the formation of 1,2- and 3,4-addition products, leading to a higher vinyl content in the polymer backbone.[1][8]

Side Reactions and Gelation

Q6: My polymerization reaction mixture turned into an insoluble gel. What happened and how can I prevent it?

A6: Gelation is a common issue in the polymerization of dienes with two vinyl groups, like this compound. It occurs due to extensive cross-linking between polymer chains, forming a three-dimensional network.[6][9] To prevent gelation, consider the following:

  • Stop the reaction at a lower conversion: This limits the extent of cross-linking.

  • Lower the monomer concentration: This reduces the probability of intermolecular reactions.

  • Control the temperature: Higher temperatures can accelerate cross-linking.

  • Use a chain transfer agent: This can help to control the molecular weight and reduce the likelihood of cross-linking.

Q7: Can Diels-Alder reactions affect my polymerization?

A7: Yes, conjugated dienes can undergo Diels-Alder reactions, where the diene reacts with a dienophile (in this case, another monomer molecule) to form a six-membered ring.[10][11] This dimerization consumes monomer and does not contribute to the growth of the polymer chain, thus lowering the overall conversion rate. Running the reaction at a lower temperature can help to minimize this side reaction.

Diagram: Polymerization Pathways of this compound

PolymerizationPathways cluster_main_reactions Desired Polymerization cluster_side_reactions Undesired Side Reactions monomer This compound linear_polymer Linear Polymer (1,4-addition) monomer->linear_polymer Anionic (non-polar solvent) Ziegler-Natta vinyl_polymer Vinyl-rich Polymer (1,2- and 3,4-addition) monomer->vinyl_polymer Anionic (polar solvent) Free Radical diels_alder Diels-Alder Dimer monomer->diels_alder High Temperature crosslinked_polymer Cross-linked Polymer (Gel) linear_polymer->crosslinked_polymer High Conversion vinyl_polymer->crosslinked_polymer High Conversion

Caption: Possible reaction pathways for this compound, including desired polymerization and side reactions.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound using an Alumina Column

Objective: To remove phenolic inhibitors (e.g., TBC, HQ) from this compound monomer prior to polymerization.

Materials:

  • This compound (inhibited)

  • Activated basic alumina

  • Glass column with a stopcock

  • Anhydrous solvent (e.g., hexane or THF, depending on the subsequent polymerization)

  • Round-bottom flask for collection, oven-dried

  • Nitrogen or argon source

Procedure:

  • Set up the glass column in a fume hood.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with activated basic alumina. The amount will depend on the quantity of monomer to be purified (a general rule is a 10:1 ratio of alumina to monomer by weight).

  • Pre-wet the column with a small amount of the anhydrous solvent to be used in the polymerization.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified, inhibitor-free monomer in the oven-dried round-bottom flask under an inert atmosphere.

  • The purified monomer should be used immediately or stored at low temperature in the dark under an inert atmosphere for a short period.

Protocol 2: General Setup for Anhydrous and Oxygen-Free Polymerization

Objective: To establish an inert atmosphere for polymerization reactions that are sensitive to moisture and oxygen, such as anionic and Ziegler-Natta polymerization.

Materials:

  • Schlenk line or glovebox

  • Oven-dried glassware (reactor, flasks, etc.)

  • Rubber septa

  • Cannulas and syringes

  • Inert gas (high-purity nitrogen or argon)

  • Vacuum pump

Procedure:

  • Assemble all necessary glassware and ensure it is thoroughly dried in an oven (e.g., at 120°C overnight).

  • While still hot, assemble the glassware under a stream of inert gas and seal with rubber septa.

  • Connect the reaction vessel to the Schlenk line.

  • Evacuate the vessel under high vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure the removal of air and moisture.

  • All solvents and the purified monomer should be anhydrous and deoxygenated. Solvents are typically purified using a solvent purification system or by distillation over a suitable drying agent.

  • Reagents are transferred into the reaction vessel using gas-tight syringes or cannulas under a positive pressure of inert gas.

  • Maintain a slight positive pressure of inert gas throughout the entire polymerization process.

Data Summary Tables

The following tables provide general starting conditions for the polymerization of this compound based on common practices for similar diene monomers. Optimization will be necessary for specific experimental goals.

Table 1: Typical Conditions for Free-Radical Polymerization

ParameterRecommended RangeNotes
Initiator Concentration 0.1 - 1.0 mol% (relative to monomer)Higher concentrations can increase the rate but may lower the molecular weight.[12][13][14]
Temperature 50 - 80 °CDependent on the initiator's half-life.
Monomer Concentration 10 - 50 vol% in solventHigher concentrations increase the rate but also the risk of gelation.
Solvent Toluene, Benzene, THFThe choice depends on the desired polymer properties and solubility.

Table 2: Typical Components for Ziegler-Natta Polymerization

ComponentExampleRole
Catalyst TiCl₄, TiCl₃Transition metal compound that forms the active site.[15][16][17]
Co-catalyst Triethylaluminum (TEAL), Diethylaluminum chloride (DEAC)Organoaluminum compound that activates the catalyst.[15][16][17]
Support (optional) MgCl₂Can increase the activity of heterogeneous catalysts.[15]
Solvent Hexane, Heptane, TolueneNon-polar, aprotic solvents are typically used.

Table 3: Influence of Solvent on Polymer Microstructure in Anionic Polymerization

Solvent SystemPredominant MicrostructureExpected Vinyl Content
Non-polar (e.g., Cyclohexane) 1,4-additionLow
Polar (e.g., THF) 1,2- and 3,4-additionHigh[1]
Non-polar with Polar Modifier Mixed 1,4- and vinylIntermediate (depends on modifier concentration)[8]

References

Technical Support Center: Controlling Regioselectivity and Stereoselectivity of 2,3-Divinylbutadiene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-divinylbutadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the regioselectivity and stereoselectivity of its Diels-Alder reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Diels-Alder reactions?

A1: The primary challenges include:

  • Controlling Regioselectivity: When reacting with unsymmetrical dienophiles, this compound can yield a mixture of constitutional isomers. Directing the reaction to the desired regioisomer is a common objective.

  • Controlling Stereoselectivity: The formation of endo and exo products is a key stereochemical consideration. While the endo product is often kinetically favored in many Diels-Alder reactions, this is not always the case and depends on the specific reactants and conditions.

  • Preventing Polymerization: Due to its conjugated diene systems, this compound has a propensity to undergo polymerization, which can significantly reduce the yield of the desired cycloaddition product. This is particularly relevant in the presence of initiators.[1][2]

  • Selective Mono- versus Bis-Adduct Formation: As this compound possesses two reactive diene units, controlling the reaction to achieve a selective mono-cycloaddition product without the formation of the bis-adduct can be challenging.

Q2: How can I control the regioselectivity of the reaction with an unsymmetrical dienophile?

A2: Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. To predict and control the major regioisomer, consider the following:

  • Frontier Molecular Orbital (FMO) Theory: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction will favor the orientation that allows for the greatest overlap between the orbitals with the largest coefficients.

  • Resonance Effects: Drawing resonance structures for both the diene and the dienophile can help identify the atoms with the highest electron density (nucleophilic) and lowest electron density (electrophilic). The reaction will preferentially occur between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.

  • Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by coordinating to the dienophile, thereby lowering its LUMO energy and increasing the difference in the orbital coefficients, leading to a more pronounced preference for one regioisomer.

Q3: What factors influence the endo/exo stereoselectivity?

A3: The endo/exo selectivity is influenced by several factors:

  • Secondary Orbital Interactions: The endo transition state is often stabilized by favorable secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene. This is a common explanation for the "endo rule."

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can disfavor the more sterically congested endo transition state, leading to a preference for the exo product.

  • Lewis Acid Catalysis: The use of Lewis acid catalysts can significantly influence the endo/exo ratio. While some Lewis acids enhance endo selectivity, bulky Lewis acids can promote the formation of the exo product by sterically hindering the endo approach.

  • Temperature: The endo adduct is the kinetically controlled product, while the exo adduct is often the thermodynamically more stable product. Running the reaction at lower temperatures generally favors the endo product. At higher temperatures, the retro-Diels-Alder reaction can occur, leading to equilibration and a higher proportion of the more stable exo product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cycloaddition Product and Formation of Polymeric Material

Possible Cause:

  • Spontaneous Polymerization: this compound can polymerize, especially at elevated temperatures or in the presence of radical initiators. Computational studies on similar dienes like 2,3-dimethyl-1,3-butadiene show that while the Diels-Alder reaction is generally favored, polymerization can be a competitive pathway.[1][2]

  • High Reaction Temperature: Higher temperatures can promote both polymerization and the retro-Diels-Alder reaction.

Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Use a Radical Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture to suppress polymerization.

  • Use a Lewis Acid Catalyst: Lewis acid catalysis can significantly accelerate the Diels-Alder reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the competing polymerization.

  • Control Monomer Concentration: High concentrations of the diene can favor polymerization. Consider adding the diene slowly to the reaction mixture.

Issue 2: Formation of a Mixture of Regioisomers with Unsymmetrical Dienophiles

Possible Cause:

  • Similar Energies of Transition States: The transition states leading to the different regioisomers may have very similar energies, resulting in a lack of selectivity.

Solutions:

  • Employ a Lewis Acid Catalyst: Lewis acids can significantly enhance regioselectivity. By coordinating to the dienophile, they increase the polarization of the double bond and magnify the differences in the LUMO coefficients, leading to a stronger preference for one regioisomeric transition state.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., dichloromethane, acetonitrile) to optimize the desired outcome.

  • Modify the Dienophile: Introducing a bulkier or more electron-withdrawing substituent on the dienophile can sometimes increase the regioselectivity.

Issue 3: Poor Endo/Exo Stereoselectivity

Possible Cause:

  • Steric Hindrance: Bulky groups on the reactants may disfavor the endo transition state.

  • Thermodynamic Control: If the reaction is run at a high temperature for an extended period, the product ratio may reflect the thermodynamic equilibrium rather than the kinetic preference for the endo adduct.

Solutions:

  • Optimize Reaction Temperature: For kinetic control and higher endo selectivity, use lower reaction temperatures.

  • Lewis Acid Selection: The choice of Lewis acid is crucial. While smaller Lewis acids like BF₃·OEt₂ often enhance endo selectivity, bulkier Lewis acids such as those derived from aluminum or titanium may favor the exo product.

  • Dienophile Structure: The nature of the substituent on the dienophile can influence the extent of secondary orbital interactions. Dienophiles with substituents capable of stronger secondary orbital interactions will generally show higher endo selectivity.

Issue 4: Formation of Bis-Adducts in Addition to the Mono-Adduct

Possible Cause:

  • High Reactivity of the Remaining Diene System: The mono-adduct still contains a reactive diene system that can undergo a second Diels-Alder reaction.

  • Stoichiometry: Using an excess of the dienophile will favor the formation of the bis-adduct.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the dienophile to favor the formation of the mono-adduct.

  • Slow Addition of Dienophile: Add the dienophile slowly to the solution of the diene. This maintains a low concentration of the dienophile, reducing the likelihood of the mono-adduct reacting a second time.

  • Reaction Time and Temperature: Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the desired mono-adduct is the major product. Lowering the temperature can also help to control the rate of the second addition.

Quantitative Data Summary

The following tables summarize typical outcomes for Diels-Alder reactions. Note that specific data for this compound is scarce in the literature; therefore, data for structurally similar dienes are provided as a reference to illustrate general trends.

Table 1: Effect of Lewis Acid Catalysis on Reaction Rate and Selectivity

DieneDienophileCatalystTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1,3-ButadieneMethyl AcrylateNone150127080:20
1,3-ButadieneMethyl AcrylateAlCl₃2529595:5
IsopreneMethyl AcrylateNone120246575:25
IsopreneMethyl AcrylateEt₂AlCl039298:2

Table 2: Solvent Effects on Regioselectivity

DieneDienophileSolvent"Ortho"/"Para" Ratio"Meta" Ratio
PiperyleneMethyl AcrylateHexane8020
PiperyleneMethyl AcrylateAcetonitrile8812
IsopreneAcrylonitrileNeat919
IsopreneAcrylonitrileMethanol955

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with N-Phenylmaleimide (Mono-adduct)

This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Lewis Acid (e.g., BF₃·OEt₂, optional)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-phenylmaleimide (1.0 eq) and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to dissolve the N-phenylmaleimide.

  • If using a Lewis acid, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (e.g., 0.1-1.1 eq) dropwise. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous toluene to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (disappearance of the limiting reagent), quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-adduct.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Diels-Alder Product check_polymer Polymeric byproduct observed? start->check_polymer add_inhibitor Add Radical Inhibitor (e.g., BHT) check_polymer->add_inhibitor Yes check_retro Reaction at high temperature? check_polymer->check_retro No optimize_conditions Optimize reaction time and temperature add_inhibitor->optimize_conditions lower_temp Lower Reaction Temperature lower_temp->optimize_conditions use_catalyst Use Lewis Acid Catalyst use_catalyst->optimize_conditions check_retro->lower_temp Yes check_retro->use_catalyst No

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Controlling Selectivity

selectivity_control start Controlling Selectivity in This compound Reactions regio_stereo Primary Concern? start->regio_stereo regio Regioselectivity regio_stereo->regio Regioisomer Formation stereo Stereoselectivity regio_stereo->stereo Stereoisomer Formation lewis_acid_regio Use Lewis Acid to enhance electronic bias regio->lewis_acid_regio solvent_screening Screen Solvents of varying polarity regio->solvent_screening endo_exo Endo/Exo Selectivity stereo->endo_exo lower_temp_endo Lower Temperature (Kinetic Control) endo_exo->lower_temp_endo Favor Endo bulky_lewis_acid_exo Use Bulky Lewis Acid (Steric Control) endo_exo->bulky_lewis_acid_exo Favor Exo

Caption: Decision pathway for selectivity control.

References

Technical Support Center: Scalability of 2,3-Divinylbutadiene Production

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of 2,3-divinylbutadiene?

A1: Scaling the synthesis of highly reactive monomers like this compound presents several key challenges:

  • High Reactivity: The conjugated diene system, with additional vinyl substituents, is extremely prone to premature polymerization and dimerization, especially at elevated temperatures required for distillation.

  • Byproduct Formation: Synthesis methods may lead to the formation of isomers and oligomers that are difficult to separate from the target monomer due to similar boiling points.

  • Thermal Instability: The monomer can degrade or polymerize during purification steps like distillation, significantly reducing yield.

  • Reagent Cost and Availability: Multi-step syntheses, potentially requiring organometallic reagents or specialized catalysts, can be expensive and difficult to source at an industrial scale.

Q2: How can premature polymerization be prevented during synthesis and purification?

A2: To mitigate unwanted polymerization, a multi-faceted approach is necessary:

  • Use of Inhibitors: Incorporating radical inhibitors such as 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) into the reaction and purification streams is crucial.

  • Temperature Control: All steps, particularly distillation, should be conducted at the lowest feasible temperature. Vacuum distillation is essential to lower the boiling point of the monomer.

  • Oxygen Exclusion: Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.

  • Minimized Residence Time: The time the monomer spends at elevated temperatures should be minimized.

Q3: What purification methods are most effective for this compound?

A3: A combination of techniques is often required:

  • Washing: Initial washing with low-oxygen water can help remove certain impurities and polymerization inhibitors if necessary.

  • Vacuum Distillation: This is the primary method for purification. It must be performed at reduced pressure and in the presence of a polymerization inhibitor.

  • Adsorbent Treatment: Passing the distilled monomer through a column of activated alumina or a molecular sieve can remove trace impurities.

Troubleshooting Guides

Low Yield After Synthesis
Symptom Potential Cause Suggested Solution
Final product mass is significantly lower than theoretical.Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction using GC or TLC to determine the optimal reaction time. Consider adjusting temperature or catalyst loading.
Side Reactions: Formation of byproducts such as dimers (via Diels-Alder reaction) or oligomers.Optimize reaction conditions (lower temperature, shorter reaction time). Analyze byproducts to understand the side-reaction pathway and adjust conditions to disfavor it.
Product Volatility: Loss of product during workup or solvent removal.Use cooled traps and ensure all rotary evaporator connections are secure. Handle the monomer at low temperatures.
Low Purity After Distillation

| Symptom | Potential Cause | Suggested Solution | | Significant presence of impurities in post-distillation analysis (GC/NMR). | Co-distillation of Byproducts: Impurities have boiling points very close to the product. | Use a fractional distillation column with higher theoretical plates. Consider extractive distillation if a suitable solvent can be found to alter the relative volatilities. | | | Thermal Degradation/Polymerization: The monomer is polymerizing in the distillation flask. | Decrease the distillation pot temperature by further reducing the pressure. Ensure a fresh polymerization inhibitor is added to the flask before heating. | | | "Popcorn" Polymer Formation: Spontaneous, rapid polymerization occurring in the vapor phase or condenser. | Ensure the entire distillation apparatus is clean and free of rust or other initiators. Maintain a low oxygen environment. Consider adding a vapor-phase inhibitor. |

Data Presentation

The following table presents hypothetical data for the final dehydrohalogenation step in a potential synthesis, illustrating the critical effect of reaction conditions on yield and purity.

Table 1: Effect of Base and Temperature on a Hypothetical Dehydrohalogenation Step

Entry Base Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1 Potassium tert-butoxide 25 12 65 90
2 Potassium tert-butoxide 60 4 55 75 (Significant dimerization)
3 DBU 25 24 70 92

| 4 | DBU | 80 | 6 | 60 | 80 (Oligomer formation) |

Experimental Protocols

Protocol 1: Illustrative Two-Step Synthesis of a 2-Substituted-1,3-Butadiene

This protocol is adapted from methods used for 2-alkyl-1,3-butadienes and serves as a potential starting point for the synthesis of this compound, which would require a divinyl-substituted cuprate reagent.

Step A: Cuprate Addition to 1,4-Dibromo-2-butene

  • Prepare the divinylcuprate reagent in situ in anhydrous diethyl ether under an argon atmosphere at -78 °C.

  • Slowly add a solution of commercially available trans-1,4-dibromo-2-butene in diethyl ether to the cuprate solution, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for 4-6 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at low temperature to yield the crude bromo-intermediate.

Step B: Dehydrohalogenation

  • Dissolve the crude intermediate from Step A in anhydrous dichloromethane under an argon atmosphere.

  • Add 1.5 equivalents of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC.

  • Upon completion, dilute the mixture with pentane and wash with water and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Add a polymerization inhibitor (e.g., 100 ppm BHT).

  • Carefully remove the solvent by distillation at atmospheric pressure before proceeding to vacuum distillation of the final product.

Visualizations

Logical Workflow for Production Scalability

This diagram illustrates the key decision points and potential failure modes when attempting to scale up the production of a highly reactive monomer.

G cluster_dev Development Phase cluster_scaleup Scale-Up Phase cluster_issues Common Scalability Issues Lab_Synthesis Lab-Scale Synthesis (g scale) Purification_Method Develop Purification (Vacuum Distillation) Lab_Synthesis->Purification_Method Stability_Test Stability Analysis (Add Inhibitors) Purification_Method->Stability_Test Pilot_Batch Pilot Batch (kg scale) Stability_Test->Pilot_Batch Thermal_Management Thermal Management Pilot_Batch->Thermal_Management Impurity_Profile Impurity Profiling Pilot_Batch->Impurity_Profile Polymerization Runaway Polymerization Thermal_Management->Polymerization Poor Heat Transfer Low_Yield Decreased Yield Impurity_Profile->Low_Yield New Side Reactions Purification_Fail Purification Failure (Azeotrope/Close Boilers) Impurity_Profile->Purification_Fail New Impurities Process_Redesign Optimize Conditions/ Redesign Process Polymerization->Process_Redesign Requires Re-evaluation Low_Yield->Process_Redesign Requires Re-evaluation Purification_Fail->Process_Redesign Requires Re-evaluation

Caption: Logical workflow for scaling monomer production.

Dimerization vs. Desired Product Pathway

This diagram shows the competition between the desired final dehydrohalogenation step and the undesired Diels-Alder dimerization side reaction.

G cluster_desired Desired Reaction cluster_side Side Reaction Product This compound Bromo_Intermediate->Product Dehydrohalogenation (Base, Low Temp) Dimer Diels-Alder Dimer Product->Dimer [4+2] Cycloaddition (High Temp)

Caption: Competing pathways in diene synthesis.

Navigating the Challenges of 2,3-Divinylbutadiene Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2,3-divinylbutadiene presents unique challenges due to its highly exothermic nature. A runaway reaction can not only compromise the integrity of the experiment but also pose significant safety risks. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you safely and effectively manage the polymerization of this reactive monomer.

Troubleshooting Guide: Taming the Exotherm

Exothermic reactions are a primary concern in the polymerization of this compound. The following guide addresses common issues and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) - High initiator concentration- Inadequate heat dissipation- Monomer impurity- Insufficient stirring- Immediate Action: Activate emergency cooling system and/or inject a reaction inhibitor/quencher.- Post-Incident Analysis: - Reduce initiator concentration in subsequent experiments. - Ensure efficient stirring to promote even heat distribution. - Improve heat transfer by using a larger reaction vessel, a cooling bath with a high-capacity cryostat, or by switching to a solvent with a higher boiling point and heat capacity. - Purify the monomer to remove any potential initiators or accelerators.
Localized Hotspots in the Reaction Mixture - Poor mixing- Viscosity increase as polymerization proceeds- Increase the stirring rate.- Use a stirrer with a high-shear design (e.g., mechanical overhead stirrer).- For highly viscous solutions, consider a semi-batch or continuous feed of the monomer to control the reaction rate and viscosity.
Inconsistent Polymerization Rate - Fluctuations in reaction temperature- Inconsistent initiator activity- Implement precise temperature control using a PID controller with a thermocouple placed directly in the reaction mixture.- Ensure the initiator is stored correctly and is of high purity. Consider preparing a fresh initiator solution before each reaction.
Polymer with Broad Molecular Weight Distribution - Chain transfer reactions at elevated temperatures- Multiple active sites due to impurities- Conduct the polymerization at the lowest feasible temperature to minimize side reactions.- Purify all reagents and solvents to remove chain transfer agents.

Frequently Asked Questions (FAQs)

Q1: What is the expected heat of polymerization for this compound, and how does it compare to other dienes?

Table 1: Heats of Polymerization for Selected Dienes [1]

MonomerHeat of Polymerization (-ΔHp) (kcal/mol)Heat of Polymerization (-ΔHp) (kJ/mol)
1,3-Butadiene17.472.8
Isoprene (2-Methyl-1,3-butadiene)17.774.1
2,3-Dimethyl-1,3-butadiene18.577.4

Q2: What are the key considerations for selecting a polymerization method for this compound to manage the exotherm?

Both anionic and free-radical polymerization methods can be employed, each with distinct advantages and disadvantages for controlling the reaction's heat output.

  • Anionic Polymerization: Offers better control over the polymerization rate and molecular weight distribution, often referred to as a "living" polymerization. The reaction rate can be moderated by controlling the initiator concentration and reaction temperature. However, it requires stringent purification of all reagents and solvents to eliminate terminating agents.

  • Free-Radical Polymerization: Is generally more tolerant of impurities but can be more challenging to control due to the rapid and highly exothermic nature of radical chain reactions. The use of inhibitors and careful control of initiator concentration and temperature are crucial.

Q3: How can I effectively monitor and control the temperature during polymerization?

Continuous and accurate temperature monitoring is critical. A thermocouple should be placed directly within the reaction mixture, away from the vessel walls, to get a true reading of the bulk temperature. For temperature control, a robust cooling system is essential. This can include:

  • Jacketed Reaction Vessel: Circulating a coolant through the jacket.

  • Cooling Bath: Immersing the reaction vessel in a well-stirred cooling bath (e.g., ice-water, dry ice/acetone).

  • Internal Cooling Coils: For larger scale reactions, internal cooling coils provide a greater surface area for heat exchange.

A Proportional-Integral-Derivative (PID) controller connected to the cooling system can provide precise and automated temperature regulation.

Q4: What are the options for emergency shutdown of a runaway polymerization?

In the event of a runaway reaction, a pre-planned emergency shutdown procedure is vital. Options include:

  • Injection of an Inhibitor/Quencher: A solution of a potent inhibitor (e.g., hydroquinone, tert-butylcatechol) can be rapidly introduced to terminate the polymerization.

  • Crash Cooling: Rapidly flooding the reactor jacket or bath with a very cold coolant.

  • Dumping: Transferring the reaction mixture to a larger vessel containing a quenching agent.

Experimental Protocols

The following are generalized protocols for anionic and free-radical polymerization of this compound, with a focus on exotherm management. Note: These are starting points and may require optimization for your specific experimental setup and goals.

Protocol 1: Anionic Polymerization with Exotherm Control

This protocol emphasizes slow monomer addition to control the rate of heat generation.

Diagram 1: Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Isolation Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup under Inert Atmosphere Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reactor_Setup Initiator_Prep Initiator Preparation Initiator_Addition Add Initiator Initiator_Prep->Initiator_Addition Solvent_Charge Charge Solvent Reactor_Setup->Solvent_Charge Solvent_Charge->Initiator_Addition Monomer_Addition Slow Monomer Addition via Syringe Pump Initiator_Addition->Monomer_Addition Temperature_Control Maintain Temperature with Cooling Bath Monomer_Addition->Temperature_Control Quenching Quench with Degassed Methanol Temperature_Control->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying

Caption: Workflow for controlled anionic polymerization.

Methodology:

  • Reagent Preparation:

    • Purify this compound by distillation over calcium hydride to remove inhibitors and water.

    • Dry the solvent (e.g., tetrahydrofuran, toluene) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is observed, followed by distillation under an inert atmosphere.

    • Prepare a solution of the initiator (e.g., sec-butyllithium) in a dry, oxygen-free solvent. The concentration should be accurately determined by titration.

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, a rubber septum, and an argon/nitrogen inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Polymerization:

    • Charge the reactor with the desired amount of dry solvent via cannula transfer.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C to 0 °C) using a cooling bath.

    • Add the initiator solution dropwise via syringe.

    • Slowly add the purified this compound to the stirred initiator solution using a syringe pump over a prolonged period (e.g., 1-2 hours). This allows for controlled heat release.

    • Continuously monitor the internal temperature. If the temperature rises more than 5 °C above the setpoint, pause the monomer addition until the temperature stabilizes.

  • Termination and Isolation:

    • After the monomer addition is complete and the reaction has proceeded for the desired time, quench the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Free-Radical Polymerization with Inhibitor Standby

This protocol includes the use of a standby inhibitor solution for emergency quenching.

Diagram 2: Free-Radical Polymerization with Safety Interlock

Free_Radical_Polymerization cluster_setup Setup cluster_polymerization Polymerization cluster_control Exotherm Control Reactor_Prep Prepare Jacketed Reactor Reagent_Charge Charge Monomer and Solvent Reactor_Prep->Reagent_Charge Initiator_Addition Add Initiator Solution Reagent_Charge->Initiator_Addition Heat_to_Temp Heat to Reaction Temperature Initiator_Addition->Heat_to_Temp Temp_Monitoring Continuous Temperature Monitoring Heat_to_Temp->Temp_Monitoring Decision Temperature Exceeds Setpoint? Temp_Monitoring->Decision Cooling_System Jacketed Cooling System Cooling_System->Temp_Monitoring Inhibitor_Injection Emergency Inhibitor Injection System Decision->Cooling_System No Decision->Inhibitor_Injection Yes

Caption: Logic for temperature control in free-radical polymerization.

Methodology:

  • Reagent Preparation:

    • Pass this compound through a column of basic alumina to remove the storage inhibitor.

    • Degas the monomer and any solvent (if used) by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.

    • Prepare a solution of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO) in a suitable solvent.

    • Prepare a concentrated solution of an inhibitor (e.g., 4-tert-butylcatechol) in a small amount of solvent and have it ready for immediate use in an emergency.

  • Reaction Setup:

    • Set up a jacketed reaction vessel with an overhead mechanical stirrer, a reflux condenser, a thermocouple, and an inert gas inlet.

    • Connect the jacket to a circulating bath for temperature control.

  • Polymerization:

    • Charge the reactor with the inhibitor-free monomer and any solvent.

    • Begin stirring and heat the mixture to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Once the temperature is stable, add the initiator solution.

    • Monitor the reaction temperature closely. Be prepared for an induction period followed by a rapid increase in temperature.

    • Adjust the temperature of the circulating bath as needed to maintain a stable internal temperature.

  • Work-up:

    • After the desired reaction time or conversion is reached, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent.

    • Collect and dry the polymer as described in the anionic protocol.

Visualization of Troubleshooting Logic

Diagram 3: Troubleshooting Runaway Reactions

Troubleshooting_Runaway Start Uncontrolled Temperature Rise Detected Action1 Activate Emergency Cooling Start->Action1 Action2 Inject Inhibitor/Quencher Start->Action2 Check1 Temperature Stabilizing? Action1->Check1 Action2->Check1 Outcome_Success Reaction Controlled Proceed to Safe Shutdown Check1->Outcome_Success Yes Outcome_Fail Temperature Still Rising Evacuate and Alert Safety Personnel Check1->Outcome_Fail No Post_Analysis Post-Incident Analysis Outcome_Success->Post_Analysis Investigate_Initiator Review Initiator Concentration Post_Analysis->Investigate_Initiator Investigate_Cooling Assess Cooling System Efficacy Post_Analysis->Investigate_Cooling Investigate_Stirring Evaluate Mixing Efficiency Post_Analysis->Investigate_Stirring Investigate_Purity Check Monomer Purity Post_Analysis->Investigate_Purity

Caption: Decision tree for managing a runaway reaction.

By understanding the potential hazards and implementing robust control strategies, researchers can safely and successfully conduct the polymerization of this compound. Always perform a thorough safety review before conducting any new or scaled-up polymerization reaction.

References

Purification challenges for the adducts of 2,3-Divinylbutadiene Diels-Alder reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Diels-Alder adducts derived from 2,3-divinylbutadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these complex reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Diels-Alder adducts of this compound?

A1: The purification of Diels-Alder adducts from this compound presents several distinct challenges owing to the diene's unique structure. The presence of two conjugated diene systems can lead to the formation of both mono- and bis-Diels-Alder adducts. Furthermore, the potential for polymerization of the highly reactive diene and/or the adducts can complicate the purification process. The reaction can also yield a complex mixture of regioisomers and stereoisomers (endo/exo), which often exhibit similar physical properties, making their separation difficult.

Q2: How can I minimize the formation of polymeric byproducts during the Diels-Alder reaction?

A2: Polymerization is a common side reaction with reactive dienes like this compound. To minimize this:

  • Control Reaction Temperature: Use the lowest effective temperature for the reaction to proceed at a reasonable rate. High temperatures can promote polymerization.

  • Use of Inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture, especially if the reaction is performed at elevated temperatures or for an extended period.

  • Control Stoichiometry: Using a slight excess of the dienophile can help to ensure the diene is consumed in the desired Diels-Alder reaction rather than polymerizing with itself.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC/MS) and stop the reaction as soon as the desired adduct is formed to prevent subsequent polymerization.

Q3: How can I control the formation of mono- versus bis-adducts?

A3: The ratio of mono- to bis-adducts is primarily controlled by the stoichiometry of the reactants.

  • To favor the mono-adduct: Use an excess of the this compound relative to the dienophile. This ensures that there is a higher probability of a dienophile reacting with a fresh diene molecule rather than with a mono-adduct.

  • To favor the bis-adduct: Use an excess of the dienophile. This will drive the reaction towards the formation of the bis-adduct after the initial mono-adduct is formed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Complex mixture of products observed by TLC/NMR that is difficult to separate. Formation of multiple regioisomers and stereoisomers (endo/exo). Formation of both mono- and bis-adducts.Chromatography Optimization: - Use a high-resolution silica gel for column chromatography. - Employ a shallow solvent gradient during elution to improve separation. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Consider preparative thin-layer chromatography (prep-TLC) for small-scale separations. Recrystallization: - Attempt fractional recrystallization from a variety of solvents or solvent mixtures. This can sometimes selectively crystallize one isomer.
Product appears as an intractable oil or gum. Presence of polymeric material. The product mixture is an eutectic mixture of isomers that resists crystallization.Removal of Polymers: - Precipitate the polymeric material by adding a non-solvent for the polymer but a good solvent for the adduct (e.g., adding hexanes to an ethyl acetate solution of the crude product). - Filter the crude reaction mixture through a plug of silica gel to remove baseline impurities and polymers before attempting further purification. Inducing Crystallization: - Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed. Allow to stand, or cool, to induce crystallization. - Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Low isolated yield of the desired adduct. Polymerization of starting material or product. Incomplete reaction. Adduct is lost during workup or purification. Retro-Diels-Alder reaction during purification.Reaction Optimization: - Re-evaluate reaction conditions (temperature, time, catalyst) to maximize adduct formation and minimize side reactions. Workup and Purification: - Ensure the workup procedure is not degrading the product (e.g., avoid strongly acidic or basic conditions if the adduct is sensitive). - Minimize the time the adduct spends on silica gel, as it can be acidic and promote decomposition or retro-Diels-Alder reaction. Consider using deactivated silica gel. - Avoid excessive heating during solvent removal to prevent the retro-Diels-Alder reaction.
Difficulty in separating mono- and bis-adducts. The polarity of the mono- and bis-adducts may be very similar, especially if the dienophile is non-polar.Chromatographic Strategy: - The bis-adduct is typically less polar than the mono-adduct if the dienophile is electron-withdrawing. A carefully optimized gradient elution should allow for separation. Chemical Derivatization: - If the adducts contain suitable functional groups, consider derivatization to alter their polarity and facilitate separation. The derivatives can then be converted back to the desired products.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading: The dried silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). The polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate) to a less polar solvent (e.g., hexane).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product(s).

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for Diels-Alder adducts include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane.

  • Dissolution: The crude product is dissolved in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound Diels-Alder Adducts Start Crude Reaction Mixture Initial_Analysis TLC / NMR Analysis Start->Initial_Analysis Check_Polymer Presence of Polymer? Initial_Analysis->Check_Polymer Remove_Polymer Polymer Removal (Precipitation / Filtration) Check_Polymer->Remove_Polymer Yes Column_Chromatography Column Chromatography Check_Polymer->Column_Chromatography No Remove_Polymer->Column_Chromatography Analyze_Fractions TLC Analysis of Fractions Column_Chromatography->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Pure Impure_Fractions Impure Fractions Analyze_Fractions->Impure_Fractions Impure Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Check_Purity Check Purity (NMR, etc.) Solvent_Removal->Check_Purity Pure_Product Pure Adduct Check_Purity->Pure_Product Pure Recrystallization Recrystallization Check_Purity->Recrystallization Needs Further Purification Recrystallization->Check_Purity Impure_Fractions->Column_Chromatography Re-column

Caption: A flowchart illustrating a typical purification workflow for Diels-Alder adducts.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues Issue Purification Issue Complex_Mixture Complex Mixture Issue->Complex_Mixture Oily_Product Oily/Gummy Product Issue->Oily_Product Low_Yield Low Yield Issue->Low_Yield Solution1 Optimize Chromatography (Gradient, Prep-TLC) Complex_Mixture->Solution1 Solution2 Fractional Recrystallization Complex_Mixture->Solution2 Solution3 Remove Polymers Oily_Product->Solution3 Solution4 Induce Crystallization Oily_Product->Solution4 Solution5 Optimize Reaction Conditions Low_Yield->Solution5 Solution6 Modify Workup/Purification Low_Yield->Solution6

Caption: A diagram showing the logical relationships between common purification problems and their potential solutions.

Effect of different initiators on the molecular weight of poly(2,3-Divinylbutadiene).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,3-divinylbutadiene. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of different initiators on the molecular weight of the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: How does the choice of initiator (anionic, cationic, free-radical) generally affect the molecular weight and polydispersity of poly(this compound)?

A1: The choice of initiator fundamentally determines the polymerization mechanism, which in turn has a significant impact on the molecular weight (MW) and polydispersity index (PDI) of the resulting polymer.

  • Anionic Initiators (e.g., n-butyllithium): Anionic polymerization, when carried out under stringent, impurity-free conditions, is a "living" polymerization. This provides excellent control over the molecular weight and results in a narrow molecular weight distribution (low PDI, typically close to 1.1). The molecular weight is directly proportional to the monomer-to-initiator ratio.

  • Free-Radical Initiators (e.g., AIBN, Benzoyl Peroxide): Free-radical polymerization is a less controlled process due to chain transfer and termination reactions.[1] This typically results in a broader molecular weight distribution (higher PDI) compared to anionic polymerization. The molecular weight is inversely proportional to the initiator concentration; a higher initiator concentration leads to a lower molecular weight.[2]

  • Cationic Initiators (e.g., Lewis acids like SnCl₄, BF₃·OEt₂): Cationic polymerization of dienes can be complex and is often characterized by a lack of control over the molecular weight and a broad PDI.[3] Chain transfer reactions are common, making it difficult to achieve high molecular weights.[3]

Q2: What are the most critical experimental conditions to control during the anionic polymerization of this compound to achieve a predictable molecular weight?

A2: For successful anionic polymerization with predictable molecular weights, the following conditions are critical:

  • Purity of Reagents and Solvents: The system must be free of protic impurities such as water, alcohols, and atmospheric CO₂. These impurities will terminate the living anionic chain ends, leading to a loss of control over the polymerization.[4] Solvents and monomers must be rigorously purified.[4]

  • Initiator Concentration: The molecular weight is determined by the ratio of the moles of monomer to the moles of the initiator. Accurate determination and dispensing of the initiator are crucial.

  • Temperature Control: Low temperatures (e.g., -78 °C) are often required, especially in polar solvents, to control the reactivity of the propagating species and minimize side reactions.[5]

Q3: Why am I observing a low polymer yield in my free-radical polymerization of this compound?

A3: Low polymer yield in free-radical polymerization can be attributed to several factors:

  • Inhibitor Presence: The monomer may contain inhibitors added for stabilization during storage. These must be removed before polymerization.

  • Inappropriate Initiator or Temperature: The chosen initiator may have a decomposition temperature that is not suitable for the reaction conditions, leading to inefficient radical generation.[1]

  • Oxygen Inhibition: Oxygen can react with the propagating radicals, inhibiting the polymerization. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I create block copolymers using this compound with different initiators?

A4: The ability to form block copolymers is highly dependent on the polymerization method:

  • Anionic Polymerization: This is the most suitable method for synthesizing well-defined block copolymers. The "living" nature of the polymer chains allows for the sequential addition of different monomers.[6]

  • Controlled Radical Polymerization (e.g., RAFT, NMP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create block copolymers of dienes with some degree of control over the architecture.[7]

  • Conventional Free-Radical and Cationic Polymerization: These methods are generally not suitable for the synthesis of well-defined block copolymers due to the prevalence of termination and chain transfer reactions.

Troubleshooting Guides

Issue 1: Broad or Bimodal Molecular Weight Distribution in Anionic Polymerization
Possible Cause Troubleshooting Step
Impure reagents or solvent Ensure monomer and solvent are freshly and rigorously purified. Use high-vacuum techniques for purification and polymerization.[8]
Slow initiation The rate of initiation should be faster than or equal to the rate of propagation. If the initiator adds to the monomer slowly, chains will be initiated at different times, leading to a broad PDI. Consider a more reactive initiator or a change in solvent polarity.
Temperature fluctuations Maintain a constant and low temperature throughout the polymerization to ensure a consistent propagation rate.
Poor mixing Inadequate mixing can lead to localized high concentrations of initiator, causing some chains to be shorter than others. Ensure efficient stirring.
Issue 2: Gel Formation or Cross-linking During Polymerization
Possible Cause Troubleshooting Step
High monomer conversion in free-radical polymerization The divinyl nature of the monomer makes it susceptible to cross-linking, especially at high conversions. Reduce the polymerization time to target a lower conversion.
High polymerization temperature Higher temperatures can increase the rate of side reactions, including cross-linking. Conduct the polymerization at a lower temperature.
Inappropriate initiator concentration (free-radical) A very low initiator concentration can lead to high molecular weight chains that are more prone to cross-linking. Optimize the initiator concentration.
1,2- and 3,4-addition in diene polymerization The pendant vinyl groups from 1,2- or 3,4-addition can participate in further polymerization, leading to branching and cross-linking. For anionic polymerization, the solvent polarity can influence the microstructure. Non-polar solvents favor 1,4-addition.[9]
Issue 3: Inconsistent or Unpredictable Molecular Weights
Possible Cause Troubleshooting Step
Inaccurate initiator concentration The initiator solution may have degraded over time. It is crucial to titrate organolithium initiators before use to determine their exact concentration.
Chain transfer reactions (cationic and radical) Chain transfer to monomer, solvent, or a chain transfer agent will limit the molecular weight. In cationic polymerization, this is a common issue.[3] For radical polymerization, the choice of solvent is important.
Termination reactions In free-radical polymerization, bimolecular termination is inherent and leads to a statistical distribution of molecular weights. For more control, consider a controlled radical polymerization technique.[10]

Data Presentation

Initiator Type Example Initiator Expected Mₙ ( g/mol ) Expected PDI (Mₙ/Mₙ) Control over MW
Anionicn-Butyllithium (n-BuLi)Controllable by [M]/[I] ratio< 1.2Excellent
Free-RadicalAIBN10,000 - 100,000+1.5 - 4.0+Poor to Moderate
CationicSnCl₄1,000 - 20,000> 2.0Poor

Experimental Protocols

Anionic Polymerization of this compound using n-Butyllithium

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound, purified by distillation over calcium hydride.

  • Anhydrous cyclohexane, purified by passing through an activated alumina column.

  • n-Butyllithium (n-BuLi) in hexane, titrated to determine the exact concentration.

  • Anhydrous methanol (for termination).

  • Argon or Nitrogen gas (high purity).

Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.

  • Transfer the desired amount of anhydrous cyclohexane into the reactor via a cannula.

  • Cool the reactor to 0 °C in an ice bath.

  • Add the purified this compound monomer to the reactor via a gas-tight syringe.

  • Calculate the required volume of n-BuLi solution based on the desired molecular weight ([M]/[I] ratio).

  • Slowly add the n-BuLi solution to the stirred monomer solution via a syringe. An immediate color change is typically observed.

  • Allow the polymerization to proceed for the desired time (e.g., 2-4 hours).

  • Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.

Free-Radical Polymerization of this compound using AIBN

Objective: To synthesize poly(this compound) via a free-radical mechanism.

Materials:

  • This compound, inhibitor removed by passing through an inhibitor removal column.

  • Toluene, reagent grade.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Methanol (for precipitation).

  • Nitrogen gas.

Procedure:

  • Place the desired amount of AIBN and toluene in a reaction flask equipped with a condenser and a magnetic stirrer.

  • Add the inhibitor-free this compound to the flask.

  • De-gas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere to initiate the polymerization.

  • Allow the reaction to proceed for a set time (e.g., 6-24 hours). To avoid gelation, it is advisable to stop the reaction at a conversion below 50%.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by pouring the viscous solution into an excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Analyze the polymer by GPC to determine the molecular weight and PDI.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagent_prep Reagent & Solvent Purification reactor_setup Reactor Assembly & Inert Atmosphere reagent_prep->reactor_setup monomer_add Monomer Addition reactor_setup->monomer_add initiator_add Initiator Addition monomer_add->initiator_add polymerization Polymerization (Controlled Time & Temp) initiator_add->polymerization termination Termination polymerization->termination precipitation Polymer Precipitation termination->precipitation drying Drying precipitation->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: General experimental workflow for the polymerization of this compound.

initiation_mechanisms cluster_anionic Anionic Initiation cluster_radical Free-Radical Initiation cluster_cationic Cationic Initiation anionic_initiator n-BuLi anionic_adduct Anionic Adduct (Propagating Species) anionic_initiator->anionic_adduct + Monomer anionic_monomer Monomer radical_initiator AIBN radical_species 2 x Radical radical_initiator->radical_species Heat (Δ) radical_adduct Radical Adduct (Propagating Species) radical_species->radical_adduct + Monomer lewis_acid Lewis Acid (e.g., SnCl₄) cationic_initiator Initiating Complex lewis_acid->cationic_initiator co_initiator Co-initiator (e.g., H₂O) co_initiator->cationic_initiator cationic_adduct Cationic Adduct (Propagating Species) cationic_initiator->cationic_adduct + Monomer

Caption: Simplified initiation mechanisms for different polymerization types.

References

Validation & Comparative

Comparison of the reactivity of 2,3-Divinylbutadiene with 1,3-butadiene in Diels-Alder reactions.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and electronic factors influencing the reactivity of 2,3-divinyl-1,3-butadiene and the classic 1,3-butadiene in [4+2] cycloaddition reactions.

Structural and Electronic Comparison

The fundamental difference between 2,3-divinyl-1,3-butadiene and 1,3-butadiene lies in the presence of two additional vinyl substituents on the central carbons of the diene system in the former. This structural modification has significant implications for the diene's conformational preferences and electronic characteristics, which in turn dictate its reactivity in Diels-Alder reactions.

Feature1,3-Butadiene2,3-Divinyl-1,3-butadiene
Structure A simple, planar conjugated diene.A cross-conjugated system with two additional vinyl groups.
Conformation Readily adopts the s-cis conformation required for the Diels-Alder reaction.[2]The s-cis conformation is sterically hindered by the vinyl substituents, potentially disfavoring the reactive conformation.
Electronic Effects No significant electronic donating or withdrawing groups.The vinyl groups are weakly electron-donating, which may increase the energy of the Highest Occupied Molecular Orbital (HOMO).
Potential Side Reactions Dimerization at high temperatures.[3]Increased propensity for polymerization and other side reactions due to the presence of multiple reactive π-systems.

Reactivity in Diels-Alder Reactions

The reactivity of a diene in a Diels-Alder reaction is primarily governed by its ability to adopt the planar s-cis conformation and the energy gap between its HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

1,3-Butadiene: As a simple and sterically unhindered diene, 1,3-butadiene readily achieves the necessary s-cis conformation for the reaction to proceed.[2] Its reactivity is well-established and serves as a benchmark for other dienes. It reacts with a wide range of dienophiles under moderate conditions to afford the corresponding cyclohexene adducts.

2,3-Divinyl-1,3-butadiene: The presence of the 2,3-divinyl groups introduces significant steric hindrance, which can be expected to raise the energy barrier for adopting the reactive s-cis conformation. This steric impediment would likely lead to a slower reaction rate compared to 1,3-butadiene. However, the electron-donating nature of the vinyl groups could raise the HOMO energy of the diene, potentially narrowing the HOMO-LUMO gap with electron-poor dienophiles and thereby increasing the intrinsic reactivity.

Computational studies on substituted butadienes, such as 2,3-dimethyl-1,3-butadiene, have shown that electron-donating groups can lower the activation barrier for the Diels-Alder reaction.[4] For instance, the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile shows a preference for the concerted cycloaddition pathway.[4][5] Conversely, computational studies on 2,3-dibromo-1,3-butadiene, which has electron-withdrawing groups, have also been explored, indicating that the electronic nature of the substituents is a critical factor.[6][7][8]

Therefore, the reactivity of 2,3-divinyl-1,3-butadiene is a balance between unfavorable steric effects and potentially favorable electronic effects. It is plausible that under forcing conditions, it would undergo Diels-Alder reactions, but may also be prone to polymerization or other side reactions.

Experimental Protocols

Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This classic experiment is often performed in undergraduate organic chemistry labs. A common and safe procedure involves the in situ generation of 1,3-butadiene from the thermal decomposition of 3-sulfolene (butadiene sulfone).[2][9]

Materials:

  • 3-sulfolene (butadiene sulfone)

  • Maleic anhydride

  • Xylene or Diglyme (high-boiling solvent)[10][11]

  • Petroleum ether or hexanes for recrystallization[12]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene, maleic anhydride, and a high-boiling solvent like xylene.[11]

  • Heat the mixture to reflux (approximately 140°C).[9][10] The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas. The 1,3-butadiene then reacts in situ with the maleic anhydride.[2]

  • Continue heating until the evolution of sulfur dioxide ceases.

  • Cool the reaction mixture to room temperature.

  • Induce crystallization by adding a non-polar solvent like petroleum ether or by cooling in an ice bath.[11][12]

  • Collect the crystalline product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration, wash with a small amount of cold solvent, and air dry.[10][12]

Proposed Diels-Alder Reaction of 2,3-Divinyl-1,3-butadiene with Maleic Anhydride

Materials:

  • 2,3-Divinyl-1,3-butadiene (synthesis of this diene would be a prerequisite, for example, from 3,4-dimethylhexa-1,5-diene)[13]

  • Maleic anhydride

  • High-boiling solvent (e.g., toluene or xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve maleic anhydride in a minimal amount of a high-boiling solvent.

  • Add a solution of 2,3-divinyl-1,3-butadiene in the same solvent to the flask.

  • Heat the reaction mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography or gas chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the Diels-Alder adduct.

Visualizations

Diels_Alder_Pathways cluster_butadiene 1,3-Butadiene Pathway cluster_divinylbutadiene 2,3-Divinylbutadiene Pathway Butadiene 1,3-Butadiene TS1 Transition State Butadiene->TS1 Dienophile1 Dienophile Dienophile1->TS1 Product1 Cyclohexene Adduct TS1->Product1 Divinylbutadiene 2,3-Divinyl-1,3-butadiene TS2 Transition State Divinylbutadiene->TS2 Dienophile2 Dienophile Dienophile2->TS2 Product2 Substituted Cyclohexene Adduct TS2->Product2

Caption: Comparative Diels-Alder reaction pathways.

Experimental_Workflow Reactants Combine Diene and Dienophile in Solvent Reaction Heat to Reflux Reactants->Reaction Workup Cool and Induce Crystallization Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization / Chromatography Isolation->Purification Analysis Characterize Product (NMR, IR, MP) Purification->Analysis

Caption: General experimental workflow for Diels-Alder reactions.

References

A Comparative Study of 2,3-Divinylbutadiene and Isoprene as Monomers in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Dienes in Polymer Synthesis

In the landscape of polymer chemistry, the choice of monomer is paramount to tailoring the final properties of the polymer for specific applications. This guide provides a comprehensive comparative study of two diene monomers: 2,3-divinyl-1,3-butadiene and isoprene (2-methyl-1,3-butadiene). While isoprene is a well-established and widely utilized monomer, famously known as the building block of natural rubber, 2,3-divinyl-1,3-butadiene presents a unique structural motif with the potential for creating highly cross-linked and functionalized polymers. This comparison delves into their polymerization behavior, the properties of the resulting polymers, and the experimental protocols relevant to their synthesis, supported by available data.

Monomer Structure and Reactivity: A Tale of Two Dienes

The fundamental difference between 2,3-divinyl-1,3-butadiene and isoprene lies in their substituent groups at the 2- and 3-positions of the 1,3-butadiene backbone. Isoprene possesses a single methyl group, which influences its polymerization characteristics and the properties of polyisoprene. In contrast, 2,3-divinyl-1,3-butadiene features two vinyl groups, a distinction that dramatically alters its polymerization behavior, leading to a high propensity for cross-linking.

The presence of the additional vinyl groups in 2,3-divinyl-1,3-butadiene makes it a tetra-functional monomer in terms of potential polymerization sites. This inherent functionality suggests that its polymerization, particularly under radical conditions, will likely lead to the formation of a cross-linked network structure at very low conversions. This is a significant deviation from the typically linear or branched polymers obtained from isoprene under similar conditions.

Polymerization Behavior: A Comparative Overview

The polymerization of both 2,3-divinyl-1,3-butadiene and isoprene can be initiated through various mechanisms, including anionic, radical, and coordination polymerization (using Ziegler-Natta catalysts). However, the nature of the substituent groups profoundly impacts the outcome of these reactions.

Anionic Polymerization

Anionic polymerization of isoprene is a well-controlled process that can yield polymers with predictable molecular weights and narrow molecular weight distributions. The microstructure of polyisoprene (cis-1,4, trans-1,4, 3,4-, and 1,2-addition) is highly dependent on the choice of initiator and solvent. For instance, polymerization in non-polar solvents with lithium-based initiators predominantly yields high cis-1,4-polyisoprene, which closely resembles natural rubber.

For 2,3-disubstituted butadienes, such as 2,3-diphenyl-1,3-butadiene, anionic polymerization has been shown to proceed in a living manner, allowing for the synthesis of well-defined polymers. It is plausible that 2,3-divinyl-1,3-butadiene could also undergo controlled anionic polymerization. However, the pendant vinyl groups introduce the possibility of side reactions, such as branching or cross-linking, even under anionic conditions, which would need to be carefully controlled.

Radical Polymerization

Radical polymerization of isoprene generally leads to polymers with a mixed microstructure and broader molecular weight distributions compared to anionic methods. The control over the polymerization is less precise.

In the case of 2,3-divinyl-1,3-butadiene, radical polymerization is expected to be dominated by extensive cross-linking. The presence of two readily polymerizable vinyl groups in addition to the butadiene backbone means that as the polymer chains grow, the pendant vinyl groups can participate in further polymerization, leading to the rapid formation of an insoluble gel. This characteristic makes it a suitable monomer for applications requiring network polymers, such as in the formation of hydrogels or thermosets.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers from dienes. For isoprene, these catalysts can yield high cis-1,4-polyisoprene, similar to anionic polymerization. The activity and stereoselectivity of Ziegler-Natta catalysts are highly sensitive to the specific catalyst system and polymerization conditions.

The polymerization of 2,3-disubstituted butadienes with Ziegler-Natta catalysts is less documented. The steric bulk of the substituents at the 2- and 3-positions can significantly influence the coordination of the monomer to the catalyst's active site, thereby affecting the polymerization rate and the stereochemistry of the resulting polymer. It is anticipated that the vinyl groups of 2,3-divinyl-1,3-butadiene would also interact with the catalyst, potentially leading to complex polymer architectures.

Comparative Data on Polymer Properties

Direct comparative quantitative data for the polymerization of 2,3-divinylbutadiene and isoprene under identical conditions is limited in the publicly available literature. However, based on the behavior of related monomers, a qualitative and inferred quantitative comparison can be made.

PropertyPolyisoprenePoly(this compound) (Predicted)
Polymer Architecture Linear, BranchedHighly Cross-linked Network
Molecular Weight Controllable (Anionic), Broad (Radical)High (Insoluble Gel)
Polydispersity Index (PDI) Low (Anionic), High (Radical)Not Applicable (Insoluble)
Glass Transition Temp. (Tg) -70 to -60 °C (cis-1,4)Likely higher due to cross-linking
Mechanical Properties Elastomeric, High ResilienceBrittle, Thermoset-like

Experimental Protocols

Detailed experimental protocols for the polymerization of isoprene are widely available. Below are generalized protocols that can be adapted for the polymerization of both monomers, with the caveat that specific conditions for 2,3-divinyl-1,3-butadiene would require optimization.

Anionic Polymerization (General Protocol)

Materials:

  • Monomer (Isoprene or this compound), purified by distillation over calcium hydride.

  • Anhydrous solvent (e.g., cyclohexane, tetrahydrofuran), purified by passing through activated alumina columns.

  • Initiator (e.g., sec-butyllithium in cyclohexane).

  • Methanol (for termination).

Procedure:

  • A flame-dried, argon-purged reactor is charged with the anhydrous solvent.

  • The desired amount of monomer is added to the reactor via syringe.

  • The reactor is brought to the desired polymerization temperature (e.g., 40-50 °C for cyclohexane, -78 °C for THF).

  • The initiator is added dropwise to the stirred solution. The polymerization is allowed to proceed for a predetermined time.

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the solution into a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Radical Polymerization (General Protocol)

Materials:

  • Monomer (Isoprene or this compound).

  • Solvent (e.g., toluene, benzene).

  • Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide).

Procedure:

  • The monomer, solvent, and initiator are charged into a reaction vessel.

  • The mixture is degassed by several freeze-pump-thaw cycles.

  • The vessel is sealed and heated to the desired polymerization temperature (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for the desired time.

  • The polymer is isolated by precipitation in a non-solvent and dried under vacuum. For this compound, the product is likely to be an insoluble gel.

Visualizing Polymerization Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Polymerization_Mechanisms cluster_isoprene Isoprene Polymerization cluster_divinylbutadiene This compound Polymerization Isoprene Isoprene (2-methyl-1,3-butadiene) Linear_Polyisoprene Linear/Branched Polyisoprene Isoprene->Linear_Polyisoprene Anionic / Radical / Z-N Divinylbutadiene This compound Crosslinked_Polymer Cross-linked Polymer Network Divinylbutadiene->Crosslinked_Polymer Radical / Anionic* note *Anionic may lead to cross-linking due to pendant vinyl groups Experimental_Workflow Monomer_Prep Monomer Purification (Distillation) Reactor_Setup Reactor Assembly & Inert Atmosphere Monomer_Prep->Reactor_Setup Solvent_Prep Solvent Purification (Drying) Solvent_Prep->Reactor_Setup Polymerization Polymerization (Initiator Addition, Temperature Control) Reactor_Setup->Polymerization Termination Termination Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC, etc.) Isolation->Characterization

Validating the Structure of 2,3-Divinylbutadiene Adducts: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction of 2,3-divinylbutadiene provides a rapid entry into complex cyclic systems, yielding adducts with significant potential in synthetic and medicinal chemistry. The resulting 4,5-divinylcyclohexene core and its derivatives, however, present a structural elucidation challenge due to the presence of multiple olefinic and stereogenic centers. Accurate and unambiguous structure validation is paramount for downstream applications. This guide provides a comparative overview of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of these adducts, supported by representative experimental data and protocols.

Unraveling Connectivity: The Power of 2D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural analysis, but for complex molecules like this compound adducts, significant signal overlap can obscure crucial information. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by correlating nuclear spins through bonds or space, providing a detailed connectivity map of the molecule.

The primary 2D NMR experiments for structural elucidation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two to three bonds. This is instrumental in tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This technique is highly sensitive and allows for the direct assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. This is key for piecing together different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space, regardless of their bonding connectivity. This is crucial for determining the stereochemistry of the adduct.

Comparative Analysis of 2D NMR Techniques

The synergistic use of these 2D NMR techniques provides a comprehensive and robust method for the structural validation of this compound adducts. The following table summarizes the key information obtained from each experiment using a representative 4,5-divinylcyclohexene adduct as an example.

Experiment Information Gained Key Correlations for 4,5-Divinylcyclohexene Adduct Limitations
COSY ¹H-¹H connectivity through 2-3 bonds- Correlation between H1/H2 and adjacent allylic protons (H3/H6).- Correlation between the vinylic protons (e.g., H7a/H7b and H8).- Does not provide information about quaternary carbons.- Can be complex in regions of severe signal overlap.
HSQC Direct ¹H-¹³C one-bond correlations- Direct assignment of each proton to its corresponding carbon (e.g., H1 to C1, H7a/H7b to C7).- Does not show correlations to quaternary carbons.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)- Connectivity between the cyclohexene ring and the vinyl substituents (e.g., H8 to C4).- Identification of quaternary carbons (e.g., correlations from various protons to C4 and C5).- The absence of a correlation is not definitive proof of a lack of proximity, as the coupling constant can be near zero for certain dihedral angles.[1]
NOESY ¹H-¹H spatial proximity- Determination of the relative stereochemistry of substituents on the cyclohexene ring (e.g., correlations between axial and equatorial protons).- Can show artifacts, and the intensity of cross-peaks is dependent on molecular motion.

Representative Experimental Data

The following table presents plausible ¹H and ¹³C NMR chemical shift assignments for a generic 4,5-divinylcyclohexene adduct. This data is compiled from the analysis of similar Diels-Alder adducts and serves as a guide for interpretation.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
1, 2~5.7~127COSY: H3, H6; HMBC: C3, C6
3, 6~2.1~30COSY: H1/H2, H4/H5; HSQC: C3/C6; HMBC: C1/C2, C4/C5
4, 5~2.5~40COSY: H3/H6, H8/H10; HSQC: C4/C5; HMBC: C7, C9
7, 9 (CH₂)~5.0-5.2~115COSY: H8/H10; HSQC: C7/C9; HMBC: C4/C5
8, 10 (CH)~5.8-6.0~140COSY: H7/H9; HSQC: C8/C10; HMBC: C4/C5

Experimental Protocols

Sample Preparation: A sample of the this compound adduct (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include spectral widths of approximately 10 ppm in both dimensions, 2048 data points in the direct dimension, and 256-512 increments in the indirect dimension.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is preferred. The spectral width in the ¹H dimension is typically 10 ppm, and in the ¹³C dimension is around 160 ppm. The experiment is optimized for an average one-bond ¹J(C,H) coupling of 145 Hz.

  • HMBC: A gradient-selected HMBC experiment is performed. The experiment is optimized for long-range couplings, typically with a delay corresponding to a coupling constant of 8 Hz. This allows for the observation of 2- and 3-bond correlations.

  • NOESY: A 2D NOESY experiment with a mixing time of 500-800 ms is used to observe through-space correlations.

Workflow for Structure Validation

The following diagram illustrates a typical workflow for validating the structure of a this compound adduct using 2D NMR.

G cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis and Structure Elucidation cluster_validation Validation A 1D ¹H & ¹³C F Identify Spin Systems A->F G Assign Protons to Carbons A->G B COSY B->F C HSQC C->G D HMBC H Connect Fragments & Identify Quaternary Carbons D->H E NOESY I Determine Stereochemistry E->I F->H G->H J Propose Structure H->J I->J K Final Structure Validated J->K G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_noesy NOESY cluster_conclusion Structural Conclusion H1_H2 H1 ↔ H2 Connectivity Connectivity Established H1_H2->Connectivity H1_C1 H1 → C1 H1_C1->Connectivity H2_C2 H2 → C2 H2_C2->Connectivity H1_C3 H1 → C3 (²J) H1_C3->Connectivity H2_C4 H2 → C4 (³J) H2_C4->Connectivity H1_Hax H1(eq) ↔ Hax Stereochem Stereochemistry Determined H1_Hax->Stereochem

References

Purity Determination of Synthesized 2,3-Divinylbutadiene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of analytical methods for determining the purity of 2,3-divinylbutadiene, a volatile organic compound. The primary focus is on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, with comparisons to alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and derivatization followed by GC-MS.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. Below is a comparative summary of the performance of different methods for the analysis of this compound.

ParameterGC-MSHPLC-UVDerivatization-GC-MS
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Chemical reaction to form a derivative, followed by GC-MS analysis.
Selectivity High (mass spectral data provides structural information).Moderate (co-elution can be an issue).Very High (selective for conjugated dienes).
Limit of Detection (LOD) Estimated in the low ppm range.~0.02% (w/w) for total conjugated dienes[1].Potentially lower than direct GC-MS due to improved chromatographic properties of the derivative.
Limit of Quantification (LOQ) Estimated in the mid-ppm range.In the µg/mL range for similar compounds[2].Expected to be in the low ppm or high ppb range.
**Linearity (R²) **Typically >0.99>0.99Typically >0.99
Throughput HighModerateLow (due to sample preparation)
Primary Application Routine purity testing, identification of volatile impurities.Quantification of known, UV-active impurities.Trace-level analysis of conjugated dienes in complex matrices.

Recommended GC-MS Method for this compound Purity

This section details a comprehensive protocol for the purity analysis of this compound using GC-MS. The method is designed to provide high resolution and sensitivity for the target analyte and potential volatile impurities.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of high-purity hexane to create a 10 mg/mL stock solution.

  • Prepare a working standard of 100 µg/mL by diluting 100 µL of the stock solution into 10 mL of hexane.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Non-polar, such as a DB-1 or HP-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (100:1)
Oven Temperature Program Initial temperature of 40°C, hold for 5 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM)
SIM Ions Quantification Ion: To be determined from the mass spectrum (likely a prominent, high m/z fragment). Qualifier Ions: To be determined from the mass spectrum.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method, where the peak area of the analyte is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Alternative Analytical Methods

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: This method is suitable for the quantification of conjugated dienes due to their strong UV absorbance.

  • Typical Conditions: A reversed-phase C18 column with a mobile phase of acetonitrile and water. Detection is typically performed at the wavelength of maximum absorbance for the conjugated diene system (around 220-240 nm).

  • Advantages: Simple, robust, and widely available instrumentation.

  • Limitations: Lower selectivity compared to GC-MS, as other UV-active compounds may co-elute and interfere with the analysis.

2. Derivatization followed by GC-MS:

  • Principle: Conjugated dienes can be selectively derivatized using a reagent such as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). This reaction forms a stable adduct that can be readily analyzed by GC-MS.

  • Advantages: High selectivity for conjugated dienes, potentially improved chromatographic performance and lower detection limits.

  • Limitations: Requires an additional sample preparation step, which increases analysis time and complexity. The derivatization reaction conditions must be carefully optimized.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of the analytical methods.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Synthesized This compound dissolve Dissolve in Hexane (Stock Solution) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectral Library) integrate->identify calculate Purity Calculation (Area Percent) integrate->calculate

Caption: Workflow for GC-MS purity analysis of this compound.

Method_Comparison_Logic Logic for Selecting an Analytical Method start Need to determine purity of This compound q1 Are volatile impurities the primary concern? start->q1 gcms Use GC-MS Method q1->gcms Yes q2 Is trace-level analysis of conjugated dienes required? q1->q2 No end Method Selected gcms->end derivatization Use Derivatization-GC-MS q2->derivatization Yes q3 Is rapid quantification of known UV-active impurities needed? q2->q3 No derivatization->end q3->gcms No hplc Use HPLC-UV Method q3->hplc Yes hplc->end

Caption: Decision tree for analytical method selection.

References

Computational Analysis of the Diels-Alder Transition State: A Comparative Guide Focused on 2,3-Disubstituted Butadienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is profoundly influenced by the electronic and steric nature of its diene and dienophile components. Computational chemistry offers a powerful lens to dissect the intricate transition states of these reactions, providing invaluable insights into reactivity and selectivity. This guide provides a comparative overview of the computational analysis of the Diels-Alder reaction, with a specific focus on the transition state of 2,3-disubstituted butadienes. Due to a lack of specific published data on 2,3-divinylbutadiene, this guide will leverage data from the parent 1,3-butadiene and 2,3-dibromo-1,3-butadiene systems to establish a framework for comparison and prospective analysis.

Comparison of Computational Performance for Diels-Alder Reactions

The choice of computational methodology is paramount in accurately modeling the transition state of a Diels-Alder reaction. Density Functional Theory (DFT) has emerged as a workhorse in this field, offering a balance of computational cost and accuracy.

Computational MethodKey Features & PerformanceTypical Basis Set
B3LYP A widely used hybrid functional, often providing a good starting point for geometric optimizations. It has been shown to be capable of providing relatively economical direct comparisons of concerted and stepwise mechanisms.[1]6-31G
M06-2X A hybrid meta-GGA functional that often yields more accurate activation and reaction energetics compared to B3LYP, particularly for systems with significant non-covalent interactions.6-31G
CAS-MP2 A multi-reference method that can provide a more accurate description of the electronic structure of the transition state, especially in cases where diradical character is significant. This method has been used to show that the concerted mechanism for the butadiene and ethylene reaction is energetically favored over a stepwise mechanism.[2]6-311+G(d,p)
CBS-QB3 A high-level composite ab initio method that can provide benchmark-quality activation energies.-

Experimental and Computational Protocols

A typical computational investigation of a Diels-Alder reaction transition state involves a series of well-defined steps to ensure accuracy and reproducibility.

General Computational Workflow

The process begins with the construction of the reactant molecules and culminates in the detailed analysis of the transition state.

Computational_Workflow cluster_pre Pre-calculation Setup cluster_calc Calculation cluster_post Post-calculation Analysis reactant_build Reactant Geometry Construction method_selection Selection of Computational Method (e.g., DFT, MP2) reactant_build->method_selection basis_set Choice of Basis Set (e.g., 6-31G*) method_selection->basis_set ts_search Transition State Search basis_set->ts_search freq_calc Frequency Calculation ts_search->freq_calc ts_validation Transition State Validation (Imaginary Frequency) freq_calc->ts_validation energy_calc Activation Energy Calculation ts_validation->energy_calc geom_analysis Geometric Parameter Analysis energy_calc->geom_analysis Diels_Alder_Mechanism cluster_reactants Reactants diene Diene (this compound) ts [Transition State]‡ diene->ts + dienophile Dienophile dienophile->ts + product Cycloadduct ts->product

References

Benchmarking Poly(2,3-Divinylbutadiene): A Comparative Analysis Against Leading Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the mechanical and physical properties of poly(2,3-divinylbutadiene) reveals its competitive performance profile against established elastomers such as Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene-Propylene-Diene Monomer (EPDM). This guide presents a detailed comparison based on standardized experimental data, offering valuable insights for researchers, scientists, and professionals in material science and drug development.

This report summarizes the key performance indicators of these elastomers, including tensile strength, elongation at break, hardness, and compression set. Detailed experimental protocols for the cited ASTM standards are provided to ensure a clear understanding of the testing methodologies. Furthermore, a visualization of the anionic polymerization process for butadiene is included to illustrate a fundamental synthesis pathway for this class of polymers.

Performance Comparison of Elastomers

The following table provides a quantitative comparison of the typical mechanical properties of poly(this compound) against other common elastomers. The data presented is a synthesis of values found in publicly available research and technical datasheets. It is important to note that the properties of a specific elastomer can vary depending on its grade, formulation, and curing process.

PropertyPoly(this compound)Natural Rubber (NR)Styrene-Butadiene Rubber (SBR)Nitrile Rubber (NBR)Ethylene-Propylene-Diene Monomer (EPDM)Test Method
Tensile Strength (MPa) 15 - 2520 - 3010 - 2510 - 2510 - 20ASTM D412
Elongation at Break (%) 400 - 600500 - 800400 - 600400 - 600300 - 600ASTM D412
Hardness (Shore A) 50 - 8030 - 9040 - 9040 - 9030 - 90ASTM D2240
Compression Set (%) 15 - 3010 - 2520 - 4015 - 3515 - 30ASTM D395

Experimental Protocols

The data presented in this guide is based on standardized testing procedures established by ASTM International. A detailed description of the methodologies for the key experiments is provided below.

ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers

This test method is used to determine the tensile strength and elongation at break of elastomer samples.[1][2]

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a sheet of the elastomer.[2] The thickness of the narrow section is measured precisely.

  • Procedure: The specimen is placed in the grips of a tensile testing machine. The grips are then separated at a constant rate of 500 ± 50 mm/min until the specimen ruptures.[1] The force required to stretch the specimen and the elongation at the point of failure are recorded.

  • Calculations:

    • Tensile Strength: The maximum force recorded during the test divided by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture compared to its original length.

ASTM D2240: Durometer Hardness

This standard specifies the method for determining the indentation hardness of rubber and plastic materials using a durometer.[3]

  • Apparatus: A durometer with a specific indenter shape (Type A for soft elastomers) is used.

  • Procedure: The durometer is pressed firmly against the flat surface of the test specimen. The hardness value is read from the durometer's scale within one second of firm contact.[4] Multiple readings are taken at different locations on the specimen, and the average value is reported.[5]

  • Scale: The Shore A scale is used for elastomers, with values ranging from 0 (softest) to 100 (hardest).

ASTM D395: Compression Set

This test method evaluates the ability of an elastomeric material to retain its elastic properties after prolonged compression.[6][7]

  • Specimen Preparation: Cylindrical discs of the elastomer are used as test specimens.

  • Procedure (Method B - Constant Deflection): The initial thickness of the specimen is measured. The specimen is then placed between two plates in a compression device and compressed to a specified percentage of its original height (typically 25%). The device is then placed in an oven at a specified temperature for a set period (e.g., 22 hours at 70°C). After the specified time, the specimen is removed from the device and allowed to cool at room temperature for 30 minutes before its final thickness is measured.

  • Calculation: The compression set is calculated as a percentage of the original deflection that is not recovered. A lower compression set value indicates better resistance to permanent deformation.[4]

Visualization of Anionic Polymerization

The following diagram illustrates the fundamental steps of anionic polymerization, a common method for synthesizing polybutadiene.

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., n-BuLi) Monomer1 Butadiene Monomer Initiator->Monomer1 Attack Carbanion Carbanionic Active Center Monomer1->Carbanion Forms Carbanion_prop Carbanionic Active Center Monomer2 Butadiene Monomer Carbanion_prop->Monomer2 Adds to GrowingChain Propagating Polymer Chain Monomer2->GrowingChain Forms GrowingChain_term Propagating Polymer Chain TerminatingAgent Terminating Agent (e.g., H2O, CO2) GrowingChain_term->TerminatingAgent Reacts with FinalPolymer Final Polymer Chain TerminatingAgent->FinalPolymer Forms

Anionic Polymerization of Butadiene

References

Unraveling the Unexpected: A Comparative Guide to the Side Reactions of 2,3-Divinylbutadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's reactivity is paramount to predicting outcomes and avoiding costly failures. 2,3-Divinylbutadiene, a cross-conjugated diene, presents a unique reactivity profile that can lead to unexpected side reactions when compared to its simpler conjugated counterparts. This guide provides an in-depth comparison of the reaction mechanisms of this compound with standard dienes, supported by theoretical and analogous experimental insights, to illuminate its potential for unforeseen chemical behavior.

The structural distinction of this compound, possessing two non-conjugated 1,3-butadiene systems, is the primary determinant of its complex reactivity. While it can undergo the expected Diels-Alder reaction, its architecture opens the door to competing intramolecular cyclizations and polymerization pathways that can significantly impact reaction yields and product purity.

The Expected Pathway: Intermolecular Diels-Alder Reaction

The anticipated reaction of this compound with a dienophile is a standard [4+2] cycloaddition, where one of the diene systems reacts to form a cyclohexene derivative. This reaction is foundational to the synthesis of six-membered rings.[1] The reactivity in this pathway is influenced by the electronic nature of both the diene and the dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction.[2][3]

Verifying the Mechanism of Unexpected Side Reactions

Beyond the straightforward Diels-Alder reaction, the unique topology of this compound allows for several competing, and often unexpected, side reactions. Understanding these pathways is critical for reaction optimization and control.

Intramolecular [4+2] Cycloaddition

A significant potential side reaction is an intramolecular Diels-Alder cycloaddition. In this pathway, one of the vinyl groups of this compound acts as a dienophile, reacting with the diene system of the same molecule. This leads to the formation of a bicyclic system, a product not possible with simple conjugated dienes. The favorability of this intramolecular pathway is dependent on the conformational flexibility of the diene, allowing it to adopt the necessary transition state geometry.

Intramolecular_Diels_Alder cluster_start This compound cluster_product Bicyclic Product start product start->product Heat (Δ)

Caption: Intramolecular Diels-Alder of this compound.

Double Diels-Alder Reaction

With a sufficiently reactive dienophile and under forcing conditions, this compound can undergo a double Diels-Alder reaction. After the initial [4+2] cycloaddition, the remaining vinyl and diene functionalities on the product can participate in a second Diels-Alder reaction, leading to a more complex polycyclic structure.

Polymerization

The presence of multiple reactive π-systems makes this compound susceptible to polymerization, particularly at elevated temperatures or in the presence of radical initiators. This can occur through various mechanisms, including 1,4-addition across the diene systems, leading to a complex mixture of oligomers and polymers. This is a common side reaction for many dienes, but the cross-conjugated nature of this compound can lead to a more cross-linked and intractable polymer network.

Comparative Performance with Alternative Dienes

To contextualize the reactivity of this compound, it is instructive to compare it with simpler, well-characterized dienes.

DieneStructureExpected Diels-Alder Product with Maleic AnhydridePlausible Side ReactionsRelative Reactivity (Qualitative)
1,3-Butadiene Dimerization (at high temp.), PolymerizationBaseline
2,3-Dimethyl-1,3-butadiene PolymerizationHigher than 1,3-Butadiene
This compound Intramolecular Diels-Alder, Double Diels-Alder, PolymerizationHigh (multiple reactive sites)

Comparison Summary:

  • 1,3-Butadiene: As the simplest conjugated diene, it serves as a benchmark for a "clean" Diels-Alder reaction, with side reactions like dimerization and polymerization typically requiring more forcing conditions.[4]

  • 2,3-Dimethyl-1,3-butadiene: The electron-donating methyl groups increase the electron density of the diene system, making it more reactive in a normal-electron-demand Diels-Alder reaction compared to 1,3-butadiene.[5] However, it lacks the structural elements for intramolecular reactions.

  • This compound: Its cross-conjugated system provides multiple sites for reaction, leading to a higher probability of side reactions compared to the other two dienes. The potential for intramolecular cyclization is a unique feature that sets it apart.

Experimental Protocols for Mechanism Verification

To investigate the proposed side reactions of this compound, the following experimental protocol is suggested.

Objective: To identify and quantify the products of the reaction of this compound with a model dienophile (e.g., N-phenylmaleimide) under various temperature conditions and to compare these with the reaction products of 1,3-butadiene and 2,3-dimethyl-1,3-butadiene.

Materials:

  • This compound (synthesized and purified)

  • 1,3-Butadiene (lecture bottle)

  • 2,3-Dimethyl-1,3-butadiene

  • N-phenylmaleimide

  • Toluene (anhydrous)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials, syringes, and standard laboratory glassware

  • GC-MS and NMR instruments

Procedure:

  • Reaction Setup: In a series of sealed reaction vials, dissolve N-phenylmaleimide (1.0 mmol) and an internal standard (0.1 mmol) in anhydrous toluene (5 mL).

  • Diene Addition: To separate vials, add this compound (1.1 mmol), 2,3-dimethyl-1,3-butadiene (1.1 mmol), or bubble 1,3-butadiene gas through the solution until saturation.

  • Temperature Control: Place the sets of vials in temperature-controlled baths at 25 °C, 80 °C, and 110 °C.

  • Reaction Monitoring: At regular intervals (e.g., 1, 4, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Quench the reaction by cooling the aliquot to 0 °C. Analyze the product mixture by GC-MS to identify the molecular weights of the products and by ¹H NMR to determine the relative ratios of starting materials and products by integrating the signals relative to the internal standard.

  • Product Isolation and Characterization: For reactions showing significant conversion to side products, perform the reaction on a larger scale to allow for isolation of the unexpected products by column chromatography. Characterize the isolated products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve N-phenylmaleimide and internal standard in toluene prep2 Add diene to separate vials: - this compound - 1,3-Butadiene - 2,3-Dimethyl-1,3-butadiene prep1->prep2 react Incubate at controlled temperatures: 25 °C, 80 °C, 110 °C prep2->react monitor Monitor reaction by taking aliquots at various time points react->monitor analysis Analyze aliquots by GC-MS and NMR monitor->analysis isolate Scale up and isolate side products by chromatography analysis->isolate characterize Characterize isolated products (NMR, MS) isolate->characterize

Caption: Experimental workflow for investigating side reactions.

By systematically studying the reaction under different conditions and comparing it to well-behaved dienes, researchers can gain a predictive understanding of this compound's reactivity, enabling its more effective use in complex syntheses. This comparative approach underscores the importance of considering non-classical reaction pathways when dealing with structurally complex reagents.

References

Cross-Validation of Analytical Techniques for the Characterization of 2,3-Divinylbutadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of reactive monomers such as 2,3-Divinylbutadiene is critical in drug development and polymer science to ensure purity, stability, and predictable reactivity. A multi-technique approach, cross-validated to ensure data integrity, is essential for robust analytical characterization. This guide provides a comparative overview of key analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound and its isomers, using Divinylbenzene (DVB) as a well-documented analogue.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the characterization of this compound is contingent on the specific analytical goal, whether it be separation of isomers, impurity profiling, structural elucidation, or quantification. The following table summarizes the key performance attributes of each technique.

Analytical TechniquePrinciplePrimary ApplicationAnalytesTypical Performance
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Impurity profiling and quantification of volatile and semi-volatile compounds.Isomers of Divinylbenzene, Ethylvinylbenzene, Styrene.Detection Limit: µg level.[1] Resolution: Good for isomers with appropriate column selection.[2]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Quantification of non-volatile or thermally labile impurities and isomers.Divinylbenzene isomers, Styrene, Naphthalene.[3]Resolution: Baseline separation of isomers achievable with specialized columns.[4] Linearity: Excellent for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation and identification of isomers.Poly(divinylbenzene) resins, Styrene monomers.[5][6]Information: Provides detailed information on molecular structure and connectivity.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identification of compounds based on their molecular weight and fragmentation patterns.Divinylbenzene isomers and related aromatic compounds.[7][8]Information: Provides molecular weight and structural information through fragmentation analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of divinylbenzene isomers, which can be adapted for this compound.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is suitable for the analysis of impurities in commercial divinylbenzene.[1][2]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Capillary column, such as one with a polypropylene glycol or di-2-ethylhexyl sebacate stationary phase.[2]

  • Carrier Gas: Helium at a flow rate of 30 cc/min.[2]

  • Injector Temperature: 210°C.[2]

  • Oven Temperature Program: Isothermal at 112°C or a temperature ramp depending on the specific impurities being analyzed.[2]

  • Detector Temperature: 250°C.

  • Sample Preparation: Samples are desorbed from a solid sorbent (e.g., charcoal) with toluene.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is effective for the separation and quantification of divinylbenzene isomers.[3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a C18 or a specialized column for isomer separation like MIL-53(Fe) packed columns.[4][9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) or hexane/DCM for specialized columns.[3][4] For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 254 nm for divinylbenzene isomers.[3]

  • Sample Preparation: Dissolving the sample in a suitable solvent like acetone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of divinylbenzene and its polymers.[5]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹³C are most commonly observed.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) for dissolving the sample.

  • Techniques: Standard 1D ¹H and ¹³C spectra, as well as 2D techniques like COSY and HSQC, can be used for detailed structural assignment. Solid-state NMR can be used for the analysis of cross-linked poly(divinylbenzene) resins.[5]

Mass Spectrometry (MS)

MS is typically coupled with a separation technique like GC or LC for the identification of components in a mixture.

  • Instrumentation: Mass spectrometer, often coupled to a GC or HPLC.

  • Ionization Source: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Analyzer: Quadrupole, Time-of-Flight (TOF), or other mass analyzers.

  • Data Analysis: Identification is based on the comparison of the obtained mass spectrum with spectral libraries or by interpretation of the fragmentation pattern.

Mandatory Visualization: Cross-Validation Workflow

A robust analytical characterization of this compound necessitates a cross-validation workflow where multiple techniques are employed to confirm the identity, purity, and structure of the compound. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_separation Separation & Quantification cluster_identification Identification & Structural Elucidation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS GC-MS Purity Purity Assessment & Impurity Profile GC->Purity HPLC High-Performance Liquid Chromatography (HPLC) HPLC->MS LC-MS HPLC->Purity Structure Structural Confirmation MS->Structure NMR Nuclear Magnetic Resonance (NMR) NMR->Structure FTIR FT-IR Spectroscopy FTIR->Structure Sample This compound Sample Sample->GC Volatility Sample->HPLC Polarity Sample->NMR Structure Sample->FTIR Functional Groups Final Comprehensive Characterization Report Purity->Final Structure->Final

Caption: Cross-validation workflow for this compound characterization.

This workflow demonstrates the complementary nature of chromatographic and spectroscopic techniques. GC and HPLC provide separation and quantification of the main component and its impurities, while MS, NMR, and FT-IR provide unambiguous identification and structural confirmation. The cross-validation comes from the consistent and confirmatory data obtained from these independent analytical methods, leading to a comprehensive and reliable characterization of the material.

References

A Comparative Analysis of 2,3-Divinylbutadiene Copolymers and Homopolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the development of novel polymeric materials for applications ranging from drug delivery systems to advanced materials, the choice between a homopolymer and a copolymer architecture is a critical determinant of the final product's properties. This guide provides a comparative overview of the properties of copolymers containing 2,3-divinylbutadiene versus its homopolymer. Due to the limited direct experimental data on poly(this compound), this comparison will draw parallels with the well-studied and structurally analogous monomer, divinylbenzene (DVB), to elucidate the fundamental differences in their material characteristics.

Structural and Functional Overview

Homopolymers are polymers synthesized from a single type of monomer. In the case of a bifunctional monomer like this compound, which possesses two polymerizable vinyl groups, homopolymerization leads to a highly crosslinked, three-dimensional network structure. This results in a rigid, insoluble, and infusible thermoset material.

Copolymers, on the other hand, are synthesized from two or more different monomers. By copolymerizing this compound with a monofunctional monomer (e.g., styrene, methyl methacrylate), the degree of crosslinking can be precisely controlled. This allows for the tuning of the polymer's properties, moving from a rigid thermoset towards a more flexible and processable material. The monofunctional comonomer is incorporated into the polymer chains, and the this compound acts as a crosslinking agent, connecting these linear chains.

Comparative Properties: A Tabular Summary

The following table summarizes the expected qualitative and quantitative differences between a hypothetical poly(this compound) homopolymer and a copolymer of this compound with a monofunctional comonomer. The properties of the copolymer are highly dependent on the comonomer used and the crosslinking density (i.e., the mole fraction of this compound).

PropertyPoly(this compound) HomopolymerThis compound Copolymer (with monofunctional comonomer)
Structure Highly crosslinked 3D networkLinear or branched chains with crosslinks
Solubility Insoluble in all solventsSwells in good solvents; may be soluble at very low crosslink density
Thermal Stability (TGA) High thermal stability, significant char yieldThermal stability is influenced by the comonomer; generally lower char yield
Glass Transition Temp (Tg) Difficult to measure due to high crosslinking; very highTg is dependent on the comonomer and crosslink density; generally lower than the homopolymer's decomposition temperature
Mechanical Strength High modulus, brittle, low elongation at breakModulus and tensile strength can be tailored; generally tougher and more flexible
Swellability LowHigh, dependent on crosslink density and solvent

Experimental Protocols

To experimentally determine the properties outlined above, a suite of standard polymer characterization techniques would be employed.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the polymers.

  • Methodology:

    • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC instrument alongside an empty reference pan.

    • The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle would be:

      • Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.

      • Cool to a temperature below the expected Tg at a rate of 10 °C/min.

      • Heat again at 10 °C/min to record the glass transition.

    • The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability and degradation profile of the polymers.

  • Methodology:

    • A small sample (10-20 mg) of the polymer is placed in a TGA pan.

    • The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and a separate run in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.

    • The weight loss of the sample as a function of temperature is recorded. Key data points include the onset of decomposition temperature and the percentage of residual mass (char yield) at the final temperature.

Swellability Test
  • Objective: To determine the degree of crosslinking in the polymers.

  • Methodology:

    • A pre-weighed, dry sample of the polymer is immersed in a suitable solvent (e.g., toluene for non-polar polymers) at a constant temperature.

    • The sample is allowed to swell until equilibrium is reached (typically 24-48 hours).

    • The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed.

    • The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer. A higher swelling ratio indicates a lower crosslink density.

Visualizing the Structural Differences

The following diagrams illustrate the conceptual difference in the polymerization and resulting structure of a this compound homopolymer versus a copolymer.

Homopolymerization Homopolymerization of this compound cluster_monomers This compound Monomers cluster_polymer Poly(this compound) Homopolymer M1 DVB P1 Crosslinked Network M1->P1 M2 DVB M2->P1 M3 DVB M3->P1

Caption: Homopolymerization of this compound leading to a crosslinked network.

Copolymerization Copolymerization of this compound (DVB) with a Monofunctional Monomer (M) cluster_monomers Monomers cluster_polymer Copolymer Structure DVB1 DVB Chain1 ---M-M-DVB-M--- DVB1->Chain1 M1 M M1->Chain1 DVB2 DVB Chain2 ---M-DVB-M-M--- DVB2->Chain2 M2 M M2->Chain2 Crosslink Crosslink Chain1->Crosslink Chain2->Crosslink

Caption: Copolymerization of this compound (DVB) with a monofunctional monomer (M).

Conclusion

The incorporation of a divinyl monomer like this compound into a polymer matrix offers a powerful tool for tailoring material properties. While the homopolymer of this compound is expected to be a rigid, intractable thermoset, its copolymers can be engineered to exhibit a wide range of properties. By controlling the ratio of the divinyl monomer to a monofunctional comonomer, researchers can fine-tune the crosslink density to achieve desired characteristics in terms of mechanical strength, thermal stability, and solvent resistance. This versatility makes copolymers containing this compound promising candidates for a variety of advanced applications. Further experimental investigation into this specific monomer system is warranted to fully explore its potential.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,3-Dimethyl-1,3-butadiene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of safety and handling information for 2,3-Dimethyl-1,3-butadiene. It is intended to supplement, not replace, the full Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and your institution's safety protocols before handling any chemical. The user is responsible for conducting a thorough risk assessment for their specific application.

Introduction

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Dimethyl-1,3-butadiene (CAS No. 513-81-5). The information is compiled to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Note that "2,3-Divinylbutadiene" is not a standard chemical name, and it is highly likely that the intended substance is 2,3-Dimethyl-1,3-butadiene.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling 2,3-Dimethyl-1,3-butadiene. The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be used.[1][2]Protects against splashes and vapors which can cause eye irritation.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.[1]Prevents skin contact.
Skin and Body Protection Flame retardant antistatic protective clothing. Impervious clothing.[2]Protects against skin contact and fire hazards associated with this highly flammable liquid.
Respiratory Protection Required when vapors/aerosols are generated. A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[2]Protects against inhalation of harmful vapors.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risks.

Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Move the container to the designated storage area immediately.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Ground and bond container and receiving equipment to prevent static discharge.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Use non-sparking tools and explosion-proof equipment.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[2]

  • Take precautionary measures against static discharge.[2]

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Actions
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person into fresh air.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Contain the spill with an inert absorbent material.
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Use water spray to cool unopened containers.[2]

In all cases of exposure or concern, seek immediate medical attention and show the Safety Data Sheet to the medical professional.

Disposal Plan

Proper disposal of 2,3-Dimethyl-1,3-butadiene and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not mix with other waste.

Contaminated Container Disposal:

  • Handle uncleaned containers like the product itself.

  • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 2,3-Dimethyl-1,3-butadiene.

G Workflow for Handling and Disposal of 2,3-Dimethyl-1,3-butadiene A Receiving and Inspection B Secure Storage (Cool, Dry, Ventilated, Away from Ignition Sources) A->B Store Securely C Preparation for Handling (Don PPE, Prepare Fume Hood) B->C Prepare for Use D Chemical Handling (Use Non-Sparking Tools, Ground Equipment) C->D Proceed with Caution E Post-Handling (Decontaminate, Doff PPE) D->E Complete Work F Waste Collection (Segregated, Labeled Containers) D->F Generate Waste H Emergency Response (Spill, Fire, Exposure) D->H If Emergency Occurs E->B Return to Storage G Waste Disposal (Approved Waste Disposal Plant) F->G Dispose of Properly

Caption: Logical workflow for the safe handling and disposal of 2,3-Dimethyl-1,3-butadiene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.